1-(2-Bromoethyl)pyrrolidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAQGSLQZNUFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556059 | |
| Record name | 1-(2-Bromoethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117018-99-2 | |
| Record name | 1-(2-Bromoethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(2-Bromoethyl)pyrrolidin-2-one from γ-Butyrolactone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(2-Bromoethyl)pyrrolidin-2-one, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available precursor, γ-butyrolactone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details plausible synthetic routes, experimental protocols, and relevant quantitative data.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structure combines a lactam ring, characteristic of many pharmaceuticals, with a reactive bromoethyl group, allowing for further molecular elaboration. The synthesis from γ-butyrolactone, a common and relatively inexpensive solvent and chemical intermediate, presents an economically viable approach. This guide outlines two primary synthetic pathways from γ-butyrolactone to the target compound.
Synthetic Pathways
Two logical and experimentally viable pathways for the synthesis of this compound from γ-butyrolactone are presented.
Pathway A involves a three-step process:
-
Synthesis of 2-pyrrolidinone from γ-butyrolactone.
-
Synthesis of N-(2-hydroxyethyl)-2-pyrrolidone.
-
Bromination of N-(2-hydroxyethyl)-2-pyrrolidone to yield the final product.
Pathway B is a two-step synthesis:
-
Synthesis of 2-pyrrolidinone from γ-butyrolactone.
-
N-alkylation of 2-pyrrolidinone with 1,2-dibromoethane.
The following diagram illustrates the overall synthetic logic.
"1-(2-Bromoethyl)pyrrolidin-2-one" chemical properties and structure
An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. It details the chemical structure, physicochemical properties, and safety information for this compound. This guide also presents a plausible synthetic route and discusses the potential biological significance of the pyrrolidin-2-one scaffold and the reactive bromoethyl moiety. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.
Chemical Structure and Identifiers
This compound is a derivative of 2-pyrrolidinone, which is a five-membered lactam. The structure features a bromoethyl group attached to the nitrogen atom of the pyrrolidinone ring. This bifunctional nature—a stable lactam core and a reactive alkyl halide—makes it a valuable intermediate in organic synthesis.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| CAS Number | 117018-99-2[1][2][3] |
| Molecular Formula | C₆H₁₀BrNO[2] |
| Molecular Weight | 192.05 g/mol [2] |
| SMILES String | BrCCN1CCCC1=O |
| InChI | 1S/C6H10BrNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2[1] |
| InChI Key | BVAQGSLQZNUFHQ-UHFFFAOYSA-N[1] |
| MDL Number | MFCD09804536[1][2] |
Physicochemical Properties
There are conflicting reports from suppliers regarding the physical state of this compound at room temperature, with some listing it as a solid and others as a liquid. The majority of recent supplier data suggests it is a liquid.[1][2] The data presented below, such as boiling point and density, are predicted values.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Colorless Liquid / Solid | [1][2] |
| Purity | ≥95% | [1] |
| Boiling Point | 91 - 92 °C at 0.8 Torr (Predicted) | [2] |
| Density | 1.511 ± 0.06 g/cm³ at 20°C (Predicted) | [2] |
| Refractive Index | 1.53 | [2] |
| Storage Conditions | 2 to 8 °C, under inert atmosphere |[1][2] |
Spectroscopic Data Analysis
Specific experimental spectra for this compound are not widely available in public databases. The following tables provide predicted assignments based on the analysis of its chemical structure and comparison with related compounds like 2-pyrrolidinone and N-ethyl-2-pyrrolidone.[4][5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals corresponding to the four methylene groups. The protons on the bromoethyl chain will be downfield due to the electronegativity of the adjacent nitrogen and bromine atoms.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Protons (Position) | Predicted δ (ppm) | Multiplicity | Integration | Coupling |
|---|---|---|---|---|
| -N-CH₂ -CH₂Br | ~3.6 - 3.8 | Triplet (t) | 2H | ³J ≈ 6-7 Hz |
| -N-CH₂-CH₂ Br | ~3.4 - 3.6 | Triplet (t) | 2H | ³J ≈ 6-7 Hz |
| -N-CH₂ -CH₂- (Ring, C5) | ~3.3 - 3.5 | Triplet (t) | 2H | ³J ≈ 7 Hz |
| -CO-CH₂ -CH₂- (Ring, C3) | ~2.4 - 2.6 | Triplet (t) | 2H | ³J ≈ 7-8 Hz |
| -CH₂-CH₂ -CH₂- (Ring, C4) | ~2.0 - 2.2 | Quintet (p) | 2H | ³J ≈ 7-8 Hz |
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum is expected to show five signals, one for the carbonyl carbon and four for the methylene carbons.
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon (Position) | Predicted δ (ppm) |
|---|---|
| C =O (Ring, C2) | ~175 |
| -N-C H₂- (Ring, C5) | ~48 |
| -N-C H₂-CH₂Br | ~45 |
| -CO-C H₂- (Ring, C3) | ~31 |
| -N-CH₂-C H₂Br | ~29 |
| -CH₂-C H₂-CH₂- (Ring, C4) | ~18 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band from the amide carbonyl group.
Table 5: Key IR Absorption Bands
| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Amide C=O stretch | 1670 - 1700 | Strong |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C-N stretch | 1250 - 1350 | Medium |
| C-Br stretch | 500 - 600 | Medium-Strong |
Experimental Protocols: Synthesis and Reactivity
Proposed Synthesis: N-Alkylation of 2-Pyrrolidinone
A common and effective method for the synthesis of N-substituted pyrrolidinones is the direct alkylation of the 2-pyrrolidinone anion. The following is a generalized protocol based on standard organic chemistry procedures for N-alkylation of lactams.[6]
Materials:
-
2-Pyrrolidinone
-
1,2-Dibromoethane (used in excess)
-
Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous Ammonium Chloride (NH₄Cl))
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
-
Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))
Protocol:
-
Anion Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous solvent and the strong base. Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-pyrrolidinone in the anhydrous solvent to the flask. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the pyrrolidinone anion.
-
Alkylation: Add 1,2-dibromoethane (typically 2-3 equivalents) dropwise to the reaction mixture. Using an excess of the dihalide minimizes the formation of the dimerized by-product.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Caption: Proposed synthetic workflow for this compound.
Biological and Pharmacological Context
While no specific biological activities have been reported for this compound itself, its core structure is of significant interest in medicinal chemistry.
-
The Pyrrolidin-2-one Scaffold: The pyrrolidin-2-one ring is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[7][8] Derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[9][10] This scaffold provides a rigid, three-dimensional structure that can be strategically functionalized to interact with biological targets.[7]
-
The Bromoethyl Group as a Reactive Moiety: The bromoethyl group is a potent electrophile and an alkylating agent. In a biological context, this functional group can react with nucleophilic residues on macromolecules such as proteins (e.g., cysteine, histidine) or DNA. This reactivity suggests that this compound could act as an irreversible covalent inhibitor or a probe for identifying binding sites in target proteins. This mechanism is a key strategy in the design of targeted covalent drugs.
Caption: Potential mechanism of action via covalent modification of a target.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Table 6: Safety and Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P337+P313, P405, P501 |[1][2] |
References
- 1. This compound | 117018-99-2 [sigmaaldrich.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. This compound | 117018-99-2 [chemicalbook.com]
- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic Data of 1-(2-Bromoethyl)pyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(2-Bromoethyl)pyrrolidin-2-one, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of its chemical structure and comparison with analogous compounds. It also outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The spectroscopic characteristics of this compound are predicted based on its molecular structure, which features a γ-lactam ring, an ethyl bridge, and a terminal bromine atom.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Triplet | 2H | -N-CH₂ -CH₂Br |
| ~3.4 - 3.6 | Triplet | 2H | -N-CH₂-CH₂ Br |
| ~2.4 - 2.6 | Triplet | 2H | -CO-CH₂ -CH₂- |
| ~2.0 - 2.2 | Quintet | 2H | -CO-CH₂-CH₂ - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum is predicted to display six signals, one for each unique carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Lactam) |
| ~48 | -N-C H₂-CH₂- (in ring) |
| ~45 | -N-C H₂-CH₂Br |
| ~30 | -CO-C H₂-CH₂- |
| ~28 | -N-CH₂-C H₂Br |
| ~18 | -CO-CH₂-C H₂- |
Predicted IR Spectroscopy Data
The infrared spectrum will be dominated by the characteristic absorption of the carbonyl group in the five-membered lactam ring.
| Frequency (cm⁻¹) | Functional Group |
| ~1680 - 1700 | C=O (Amide, γ-lactam) |
| ~2850 - 2960 | C-H (Aliphatic) |
| ~1250 - 1350 | C-N |
| ~550 - 650 | C-Br |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M] and [M+2]) with roughly equal intensity are anticipated.
| m/z | Assignment | Notes |
| 191/193 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of Bromine (⁷⁹Br/⁸¹Br). |
| 112 | [M - Br]⁺ | Loss of a bromine radical. |
| 84 | [C₄H₆NO]⁺ | Fragmentation of the ethyl side chain. |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the pyrrolidinone ring. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; if not, filter the solution into the NMR tube.[1]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C). The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to achieve a homogeneous magnetic field.[3]
-
Data Acquisition : Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and often proton decoupling are required.[2]
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).[4]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[5]
-
Film Casting : Apply a drop of the solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5][6]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5] A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum shows the percentage of light transmitted versus the wavenumber (cm⁻¹). Absorption bands are then correlated with specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).[7] The sample is then vaporized.
-
Ionization (Electron Ionization - EI) : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which is a radical cation.[8][10]
-
Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.[11]
-
Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow and Data Integration
The combination of these spectroscopic techniques provides a comprehensive characterization of a molecule's structure.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidin-2-one: Safety, Handling, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)pyrrolidin-2-one, also known as N-(2-bromoethyl)-2-pyrrolidone, is a substituted lactam that serves as a potential building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The presence of a reactive bromoethyl group at the nitrogen atom makes this compound a versatile intermediate for introducing the pyrrolidin-2-one moiety into larger molecules through nucleophilic substitution reactions. This guide provides a comprehensive overview of the available safety, handling, and physicochemical data for this compound to ensure its safe and effective use in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀BrNO | [3] |
| Molecular Weight | 192.05 g/mol | [3] |
| CAS Number | 117018-99-2 | [4] |
| Appearance | Solid or liquid | [3] |
| Boiling Point | 91 - 92 °C at 0.8 Torr | [5] |
| InChI Key | BVAQGSLQZNUFHQ-UHFFFAOYSA-N | [3] |
| SMILES String | BrCCN1CCCC1=O | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize the GHS hazard classifications, pictograms, signal words, and precautionary statements.
GHS Hazard Classification [3]
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Eye Irritation | 2 |
GHS Label Elements [3]
| Pictogram | Signal Word |
|
| Warning |
Hazard and Precautionary Statements [3][6]
| Code | Statement |
| H302 | Harmful if swallowed. |
| H319 | Causes serious eye irritation. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
Toxicological Data
For context, toxicological data for the related compound N-methyl-2-pyrrolidone (NMP) indicates low acute toxicity, with a reported oral LD50 in rats of 4150 mg/kg bw.[7] However, it is crucial to note that the bromoethyl group in the target compound can significantly alter its toxicological profile, and therefore, analogies should be drawn with extreme caution. All uncharacterized chemicals should be handled as if they are highly toxic.
Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 2-8°C (refrigerated).
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Experimental Protocols
Representative Synthesis of this compound
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a general method for the N-alkylation of lactams can be adapted. The following is a representative, hypothetical protocol based on the reaction of 2-pyrrolidinone with 1,2-dibromoethane under basic conditions.[8]
Reaction Scheme:
Conclusion
This compound is a valuable research chemical with potential applications in pharmaceutical development. While comprehensive toxicological and biological data are currently lacking, the available information indicates that it should be handled with care, treating it as a harmful and irritant compound. The use of appropriate personal protective equipment and engineering controls is mandatory to ensure laboratory safety. Further research is warranted to fully elucidate its toxicological profile and biological activity. This guide serves as a summary of the current knowledge and a starting point for its safe utilization in a research context.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Hit2Lead | 1-(2-bromoethyl)-2-pyrrolidinone | CAS# 117018-99-2 | MFCD09804536 | BB-4035171 [hit2lead.com]
- 5. 1,2-Dibromoethane | Br(CH2)2Br | CID 7839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 1-(2-Bromoethyl)pyrrolidin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromoethyl)pyrrolidin-2-one. Due to a lack of publicly available quantitative solubility data, this document focuses on predicted solubility based on physicochemical properties and provides detailed experimental protocols for determining precise solubility values in a laboratory setting.
Introduction to this compound
This compound, also known as N-(2-bromoethyl)-2-pyrrolidone, is a chemical intermediate with potential applications in organic synthesis and pharmaceutical development. Its molecular structure, featuring a polar lactam ring and a bromoethyl group, suggests a nuanced solubility profile across various organic solvents. Understanding its solubility is crucial for reaction chemistry, purification, formulation, and various other research and development applications.
Physicochemical Properties:
Predicted Solubility Profile
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity and aprotic nature are well-suited to dissolve the polar lactam. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity is expected to readily solvate the molecule. | |
| Acetonitrile (ACN) | High | A common polar aprotic solvent in which many organic compounds are soluble. | |
| Acetone | High | A moderately polar solvent capable of dissolving a wide range of organic compounds. | |
| Polar Protic | Methanol | High to Medium | The hydroxyl group can interact with the lactam, but the overall polarity is lower than polar aprotics. |
| Ethanol | High to Medium | Similar to methanol, good solubility is expected. | |
| Isopropanol | Medium | Increased alkyl chain length may slightly reduce solubility compared to methanol and ethanol. | |
| Nonpolar Aprotic | Dichloromethane (DCM) | Medium | The bromoethyl group and the overall organic nature of the molecule should allow for some solubility. |
| Chloroform | Medium | Similar to DCM, expected to be a reasonably good solvent. | |
| Tetrahydrofuran (THF) | High | A versatile solvent with moderate polarity that is often effective for a wide range of compounds. | |
| Toluene | Low to Medium | The nonpolar aromatic nature may limit the dissolution of the polar lactam. | |
| Hexane | Low | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar molecule. |
Disclaimer: The solubility data presented in this table is predictive and based on chemical principles. Experimental verification is highly recommended for any application.
Experimental Protocols for Quantitative Solubility Determination
The following is a standard protocol for determining the solubility of a compound like this compound in an organic solvent.
Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The goal is to have undissolved solid or liquid remaining.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solute settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculate the solubility in g/L or other appropriate units.
-
-
Chromatographic Analysis (HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the peak area versus concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Diagrams and Workflows
The following diagrams illustrate the logical relationships and workflows described in this guide.
References
"1-(2-Bromoethyl)pyrrolidin-2-one" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)pyrrolidin-2-one, a valuable building block in synthetic and medicinal chemistry. This document details its chemical properties, outlines experimental protocols for its synthesis and application in nucleophilic substitution reactions, and discusses the broader biological significance of the pyrrolidin-2-one scaffold.
Core Compound Data
CAS Number: 117018-99-2
Molecular Formula: C₆H₁₀BrNO
Molecular Weight: 192.05 g/mol
| Property | Value |
| CAS Number | 117018-99-2 |
| Molecular Formula | C₆H₁₀BrNO |
| Molecular Weight | 192.05 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, under an inert atmosphere |
Introduction
This compound belongs to the class of γ-lactams, a structural motif frequently found in biologically active compounds. The presence of a reactive bromoethyl group attached to the nitrogen atom of the pyrrolidin-2-one ring makes it a versatile electrophile for the introduction of the N-ethylpyrrolidin-2-one moiety into various molecular scaffolds. This guide will explore its synthetic pathway and its utility as an alkylating agent, particularly in the context of drug discovery and development where the pyrrolidin-2-one core is a recognized pharmacophore.[1][2]
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of this compound involves the bromination of its corresponding alcohol precursor, 1-(2-hydroxyethyl)pyrrolidin-2-one. The following is a detailed, hypothetical experimental protocol based on established chemical transformations for converting primary alcohols to alkyl bromides.
Reaction: Conversion of 1-(2-hydroxyethyl)pyrrolidin-2-one to this compound.
Reagents and Materials:
-
1-(2-hydroxyethyl)pyrrolidin-2-one
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(2-hydroxyethyl)pyrrolidin-2-one (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.33 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Alkylation of a Primary Amine with this compound
The bromoethyl group of the title compound is susceptible to nucleophilic attack, making it an effective alkylating agent for primary and secondary amines. This reaction is a valuable method for synthesizing N-substituted pyrrolidin-2-one derivatives. Below is a detailed experimental protocol for the alkylation of a generic primary amine.
Reaction: N-alkylation of a primary amine.
Reagents and Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the primary amine (1 equivalent), potassium carbonate (2-3 equivalents), and the solvent (acetonitrile or DMF).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1-1.2 equivalents) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to an appropriate temperature (e.g., 80°C for acetonitrile) and stir for 12-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Visualized Workflows and Mechanisms
To further elucidate the experimental processes and underlying chemical transformations, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the alkylation of a primary amine.
Caption: Simplified SN2 mechanism for amine alkylation.
Biological and Medicinal Chemistry Context
The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] Derivatives of this core structure have demonstrated diverse pharmacological activities, including anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory properties.[2] The incorporation of the 1-(2-ethyl)pyrrolidin-2-one moiety can influence a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug development. While specific signaling pathways for this compound are not defined, its utility lies in the synthesis of novel compounds that can be screened for activity against various biological targets. The development of new synthetic routes to functionalized pyrrolidin-2-ones is an active area of research aimed at expanding the chemical space for drug discovery.[4][5]
Conclusion
This compound is a key synthetic intermediate for the introduction of the N-ethylpyrrolidin-2-one group. The experimental protocols provided in this guide, based on established chemical principles, offer a framework for its synthesis and subsequent use in alkylation reactions. The versatility of this reagent, coupled with the biological importance of the pyrrolidin-2-one scaffold, underscores its potential in the development of new therapeutic agents. Researchers and drug development professionals can utilize this compound to generate libraries of novel molecules for biological screening and lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
Stability and Storage of 1-(2-Bromoethyl)pyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 1-(2-Bromoethyl)pyrrolidin-2-one. This compound, featuring a reactive bromoethyl group and a lactam ring, requires careful handling and storage to ensure its integrity for research and development applications. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers guidance on optimal storage practices.
Core Stability Profile
This compound is a moderately stable compound under ambient conditions. However, its stability is significantly influenced by temperature, moisture, pH, and light exposure. The primary sites of potential degradation are the electrophilic carbon of the bromoethyl group and the amide bond within the pyrrolidinone ring.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀BrNO | Supplier Data |
| Molecular Weight | 192.05 g/mol | Supplier Data |
| Physical Form | Solid or Liquid | Supplier Data |
| Melting Point | Not consistently reported | Supplier Data |
| Boiling Point | Not consistently reported | Supplier Data |
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended:
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation and reaction with atmospheric moisture. |
| Light | Protect from light (amber vial) | Minimizes potential photolytic degradation. |
| Moisture | Store in a dry environment | The compound is moisture-sensitive; hydrolysis of the bromo group and lactam ring can occur. |
| Container | Tightly sealed container | Prevents exposure to air and moisture. |
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways are proposed: hydrolysis and nucleophilic substitution/elimination.
Hydrolytic Degradation
Hydrolysis can occur at both the bromoethyl group and the lactam ring, particularly under non-neutral pH conditions and elevated temperatures.
-
Hydrolysis of the Bromoethyl Group: In the presence of water, the bromo group can be substituted by a hydroxyl group to form 1-(2-hydroxyethyl)pyrrolidin-2-one. This reaction is a form of solvolysis and can be accelerated by polar protic solvents.
-
Hydrolysis of the Lactam Ring: The five-membered γ-lactam ring of the pyrrolidinone is relatively stable compared to β-lactams. However, under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-(2-bromoethylamino)butanoic acid.[1]
Nucleophilic Substitution and Elimination
The bromoethyl group is susceptible to attack by various nucleophiles, leading to substitution products. In the presence of a strong, non-nucleophilic base, elimination can occur.
-
Nucleophilic Substitution: A wide range of nucleophiles (e.g., amines, thiols, alcohols) can displace the bromide ion.
-
Elimination: A strong base can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of 1-vinylpyrrolidin-2-one via an E2 elimination mechanism.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), should be developed and validated.
Forced Degradation Studies Workflow
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient elution is recommended to resolve both polar and non-polar compounds.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program (Illustrative):
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Detection: UV at 210 nm.
Analysis: Stressed samples are diluted with the mobile phase and injected into the HPLC system. Peak purity of the parent compound should be assessed using a DAD.
Protocol 2: Hydrolytic Degradation Study
Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.
Procedure:
-
Prepare solutions of this compound (approx. 1 mg/mL) in:
-
0.1 M Hydrochloric Acid (Acidic)
-
0.1 M Sodium Hydroxide (Basic)
-
Purified Water (Neutral)
-
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before dilution with the mobile phase.
-
Analyze the samples using the developed stability-indicating HPLC method.
Protocol 3: Oxidative Degradation Study
Objective: To evaluate the susceptibility of the compound to oxidation.
Procedure:
-
Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points and analyze by HPLC.
Summary of Quantitative Stability Data (Hypothetical)
The following table presents hypothetical data from forced degradation studies to illustrate the expected stability profile.
Table 3: Hypothetical Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60°C | ~15% | 4-(2-Bromoethylamino)butanoic acid |
| 0.1 M NaOH | 8 hours | 60°C | >50% | 1-Vinylpyrrolidin-2-one, 4-(2-Bromoethylamino)butanoic acid |
| Water | 24 hours | 60°C | <5% | 1-(2-Hydroxyethyl)pyrrolidin-2-one |
| 3% H₂O₂ | 24 hours | Room Temp | <10% | Oxidized impurities (structure to be determined) |
| Thermal (solid) | 48 hours | 80°C | <2% | Minor unspecified degradants |
| Photolytic | ICH Q1B | Ambient | ~5% | Photodegradation products (structure to be determined) |
Conclusion
This compound is a valuable reagent that requires careful storage and handling to maintain its chemical integrity. The primary degradation pathways involve the bromoethyl moiety through hydrolysis and nucleophilic attack, and to a lesser extent, hydrolysis of the lactam ring under harsh conditions. For optimal stability, the compound should be stored at 2-8°C under an inert atmosphere, protected from light and moisture. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and ensure the quality of their starting materials for reliable and reproducible scientific outcomes.
References
The Biological Versatility of Pyrrolidin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its unique stereochemical and physicochemical properties make it a versatile building block for the design of novel therapeutics. This technical guide provides an in-depth overview of the diverse biological activities of pyrrolidin-2-one derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental methodologies for key assays are provided, along with a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to enhance understanding of the mechanisms of action and evaluation processes.
Anticancer Activity
Pyrrolidin-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The anticancer efficacy of various pyrrolidin-2-one derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A selection of these findings is presented in Table 1.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 13 | IGR39 (Melanoma) | 2.50 ± 0.46 | [1] |
| PPC-1 (Prostate) | 3.63 ± 0.45 | [1] | |
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [1] | |
| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [1] | |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 14 | IGR39 (Melanoma) | 10.40 ± 1.35 | [1] |
| PPC-1 (Prostate) | 19.77 ± 1.86 | [1] | |
| Tetrazolopyrrolidine-1,2,3-triazole analogue 7a | HeLa (Cervical) | 0.32 ± 1.00 | [2] |
| Tetrazolopyrrolidine-1,2,3-triazole analogue 7i | HeLa (Cervical) | 1.80 ± 0.22 | [2] |
| Spiropyrrolidine analog 46a (4-Br substitution) | A549 (Lung), Jurkat (T-cell leukemia) | Not specified, but most active | [3] |
| Spiropyrrolidine-thiazolo-oxindole 43a (2,4-dichlorophenyl) | HepG2 (Liver) | 0.85 ± 0.20 | [3] |
| Spiropyrrolidine-thiazolo-oxindole 43b (4-bromophenyl) | HepG2 (Liver) | 0.80 ± 0.10 | [3] |
| Spiropyrrolidine-thiazolo-oxindole 43c (3-NO2) | HCT-116 (Colon) | 2.80 ± 0.20 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrrolidin-2-one derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Visualization of Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of pyrrolidin-2-one derivatives using the MTT assay.
Antimicrobial Activity
Pyrrolidin-2-one derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains. Their structural diversity allows for the fine-tuning of their antimicrobial spectrum and potency.
Quantitative Antimicrobial Activity Data
The antimicrobial activity of pyrrolidin-2-one derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione derivative 5 | Staphylococcus aureus | 32-128 | [4][5] |
| Vibrio cholerae | 32-128 | [4][5] | |
| Pyrrolidine-2,5-dione derivative 8 | Staphylococcus aureus | 16-64 | [4][5] |
| Vibrio cholerae | 16-64 | [4][5] | |
| Pyrrolidine-2,5-dione derivative 3 | Staphylococcus aureus | 64-128 | [4][5] |
| Vibrio cholerae | 64-128 | [4][5] | |
| Amino phenyl pyrrolidin-2-one | Vancomycin-resistant Enterococcus faecalis (VRE) | 5.97 µM | [6] |
| 2,5-Pyrrolidinedione derivative 5a | Enterococcus faecalis | 0.25 µM | [7] |
| 2,5-Pyrrolidinedione derivative 5g | Enterococcus faecalis | 0.25 µM | [7] |
| 2,5-Pyrrolidinedione derivative 5a | Candida albicans | 0.125 µM | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Procedure:
-
Preparation of Inoculum:
-
From a pure, 18-24 hour culture of the test microorganism on a suitable agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the pyrrolidin-2-one derivative in a suitable solvent.
-
Perform serial twofold dilutions of the compound in the appropriate broth in the wells of a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the antimicrobial dilution with the standardized microorganism suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualization of Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrrolidin-2-one derivatives.
Enzyme Inhibition
The biological activity of many pyrrolidin-2-one derivatives is attributed to their ability to inhibit specific enzymes. This targeted inhibition can disrupt disease-related pathways, making these compounds attractive candidates for drug development.
Quantitative Enzyme Inhibition Data
The inhibitory potency of pyrrolidin-2-one derivatives against various enzymes is typically expressed as the half-maximal inhibitory concentration (IC50).
| Derivative/Compound | Target Enzyme | IC50 | Reference |
| Benzoxazole clubbed 2-pyrrolidinone 19 (4-NO2) | Monoacylglycerol lipase (MAGL) | 8.4 nM | [8] |
| Benzoxazole clubbed 2-pyrrolidinone 20 (4-SO2NH2) | Monoacylglycerol lipase (MAGL) | 7.6 nM | [8] |
| Pyrrolidine derivative with 4-methoxy analogue 3g | α-Amylase | 26.24 µg/mL | [9] |
| α-Glucosidase | 18.04 µg/mL | [9] | |
| Pyrrolidine derivative with 4-methoxy analogue 3a | α-Amylase | 36.32 µg/mL | [9] |
| Pyrrolidine derivative with 4-methoxy analogue 3f | α-Glucosidase | 27.51 µg/mL | [9] |
| Spiropyrrolidine-thiazolo-oxindole 45a | Acetylcholinesterase (AChE) | 69.07 ± 10.99 µM | [3] |
| Spiropyrrolidine-thiazolo-oxindole 45d | Acetylcholinesterase (AChE) | 111.38 ± 10.11 µM | [3] |
| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative 5 | Acetylcholinesterase (AChE) | 20.58 ± 0.35 nM (Ki) | [10] |
| Butyrylcholinesterase (BChE) | 21.84 ± 0.40 nM (Ki) | [10] | |
| Carbonic Anhydrase I (hCA I) | 27.45 ± 0.41 nM (Ki) | [10] | |
| Carbonic Anhydrase II (hCA II) | 6.02 ± 0.11 nM (Ki) | [10] |
Experimental Protocol: PI3K Enzyme Inhibition Assay (Example)
This protocol describes a general method for assessing the inhibition of Phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling.
Principle: The assay measures the kinase activity of PI3K by quantifying the production of its product, PIP3, from the substrate PIP2. The inhibition of this reaction by a test compound is determined.
Procedure:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Prepare solutions of the PI3K enzyme, the substrate PIP2, and ATP at the desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the pyrrolidin-2-one derivative in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the PI3K enzyme and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate PIP2 and ATP mixture.
-
Include a no-enzyme control and a vehicle control (enzyme with solvent).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection of PIP3:
-
The amount of PIP3 produced can be quantified using various methods, such as:
-
ELISA-based assays: Using a PIP3-binding protein and a labeled secondary antibody.
-
Fluorescence-based assays: Using a fluorescently labeled PIP3 probe.
-
Luminescence-based assays: Using a system that converts the remaining ATP to a luminescent signal (e.g., Kinase-Glo®).
-
-
-
Data Analysis:
-
Calculate the percentage of PI3K activity for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways Modulated by Pyrrolidin-2-one Derivatives
The therapeutic effects of pyrrolidin-2-one derivatives are often a result of their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for rational drug design.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a key target for anticancer therapies. Certain pyrrolidin-2-one derivatives have been shown to inhibit PI3K, thereby downregulating this pro-survival pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by certain pyrrolidin-2-one derivatives.
Autotaxin-LPA Signaling Pathway
Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cancer progression and inflammation. The ATX-LPA signaling axis is a validated therapeutic target, and some pyrrolidin-2-one derivatives have been developed as potent ATX inhibitors.
Caption: Inhibition of the Autotaxin-LPA signaling axis by specific pyrrolidin-2-one derivatives.
Conclusion
The pyrrolidin-2-one scaffold continues to be a rich source of novel bioactive molecules with diverse therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. The visualization of key signaling pathways and experimental workflows provides a clear framework for understanding the mechanisms of action and for designing future studies. Further exploration of the structure-activity relationships of pyrrolidin-2-one derivatives holds significant promise for the development of new and effective treatments for a wide range of diseases.
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pyrrolidinone Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone scaffold, a five-membered nitrogen-containing lactam, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility, stereochemical potential, and ability to engage in various non-covalent interactions have established it as a versatile building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidinone scaffold in drug discovery, detailing its diverse biological activities, the signaling pathways it modulates, and the experimental protocols utilized for its synthesis and evaluation.
Diverse Biological Activities of Pyrrolidinone Derivatives
The inherent structural features of the pyrrolidinone ring have been exploited to develop compounds with a remarkable breadth of pharmacological activities, spanning from anticancer and antimicrobial to neuroprotective and antiviral applications.
Anticancer Activity
Pyrrolidinone derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer. Their mechanisms of action often involve the inhibition of critical enzymes and pathways that drive tumor growth and survival. For instance, certain derivatives act as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), enzymes implicated in epigenetic regulation and cell cycle progression.
Table 1: Anticancer Activity of Selected Pyrrolidinone Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | Breast Cancer | IC50 | Not Specified | [1] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | Melanoma (IGR39) | EC50 | 2.5 µM | [2] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | Prostate Cancer (PPC-1) | EC50 | 3.63 µM | [2] |
| Tetrazolopyrrolidine-1,2,3-triazole analogues | Cervical Cancer (HeLa) | IC50 | 0.32 µM | [3] |
| Spiropyrrolidine-thiazolo-oxindoles | Liver Cancer (HepG2) | IC50 | 0.85 µg/mL | [4] |
| Spiropyrrolidine-thiazolo-oxindoles | Breast Cancer (MCF-7) | IC50 | 4.00 µg/mL | [4] |
| Spiropyrrolidine-thiazolo-oxindoles | Colon Cancer (HCT-116) | IC50 | 2.80 µg/mL | [4] |
Antibacterial and Antifungal Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrrolidinone-based compounds have shown promise in this area, with some natural products and their synthetic analogues targeting essential bacterial processes like fatty acid biosynthesis.[5]
Table 2: Antimicrobial Activity of Selected Pyrrolidinone Derivatives
| Compound Class | Microorganism | Activity Metric | Value (µM) | Reference |
| 2,5-Pyrrolidinedione derivative 5a | Enterococcus faecalis | MIC | 0.25 | [6] |
| 2,5-Pyrrolidinedione derivative 5g | Enterococcus faecalis | MIC | 0.25 | [6] |
| 2,5-Pyrrolidinedione derivative 5a | Candida albicans | MIC | 0.125 | [6] |
| Pyrrolidine-2,3-dione dimer 30 | Staphylococcus aureus (MSSA) | MIC | 8-16 µg/mL | [7] |
| Pyrrolidine-2,3-dione dimer 30 | Staphylococcus aureus (MRSA) | MIC | 8-16 µg/mL | [7] |
| Pyrrolidine-2,3-dione dimer 30 | S. aureus Biofilm | MBEC | 16 µg/mL | [7] |
Antiviral Activity
The pyrrolidinone scaffold has been successfully incorporated into potent antiviral drugs. A notable example is its use as a glutamine mimetic in inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[8]
Table 3: Antiviral Activity of a Pyrrolidinone-Containing Compound
| Compound | Virus | Activity Metric | Value (µM) | Reference |
| Ensitrelvir | SARS-CoV-2 | EC50 | 0.37 | [9] |
Neuroprotective and Nootropic Effects
The parent compound, piracetam, and its analogues are well-known for their nootropic effects, enhancing learning and memory.[10] Other derivatives have been investigated for their neuroprotective properties in conditions like ischemic stroke by acting as sodium channel blockers.[11]
Signaling Pathways Modulated by Pyrrolidinone Derivatives
The diverse biological effects of pyrrolidinone-containing compounds stem from their ability to interact with and modulate key signaling pathways involved in disease pathogenesis.
HDAC2 Signaling Pathway in Cancer
Histone deacetylase 2 (HDAC2) is a key epigenetic regulator that removes acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[12][13] Pyrrolidinone-based inhibitors can block the active site of HDAC2, preventing the deacetylation of histones and reactivating the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell growth.
HDAC2 Signaling Pathway and its Inhibition.
PHB2-Mediated Mitophagy Pathway
Prohibitin 2 (PHB2) is a mitochondrial inner membrane protein that acts as a receptor for mitophagy, the selective degradation of damaged mitochondria.[1][14] The PHB2-PARL-PGAM5-PINK1 axis is a recently identified pathway where PHB2 plays a crucial role in stabilizing PINK1, a key initiator of mitophagy. Dysregulation of this pathway is implicated in cancer.
PHB2-Mediated Mitophagy Pathway.
SARS-CoV-2 Main Protease (Mpro) Inhibition
The SARS-CoV-2 main protease (Mpro) is a cysteine protease that cleaves viral polyproteins into functional proteins essential for viral replication.[5][9] Pyrrolidinone-containing inhibitors can act as substrate analogues, binding to the active site of Mpro and preventing the processing of viral polyproteins, thereby halting the viral life cycle.
Inhibition of SARS-CoV-2 Mpro by a Pyrrolidinone Inhibitor.
Experimental Protocols
The synthesis and biological evaluation of pyrrolidinone derivatives involve a range of chemical and biological techniques. Below are detailed methodologies for key experiments.
Synthesis of Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and versatile method for the stereocontrolled synthesis of highly substituted pyrrolidines.[15][16]
Protocol:
-
Generation of Azomethine Ylide:
-
To a solution of an α-amino acid (e.g., sarcosine, 1.2 equivalents) and an aldehyde or ketone (e.g., isatin, 1.0 equivalent) in a suitable solvent (e.g., absolute ethanol), heat the mixture to reflux.
-
The azomethine ylide is generated in situ through decarboxylative condensation.
-
-
Cycloaddition Reaction:
-
To the reaction mixture containing the in situ generated azomethine ylide, add the dipolarophile (e.g., an activated alkene, 1.0 equivalent).
-
Continue refluxing the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine derivative.
-
General Workflow for Pyrrolidine Synthesis.
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[17][18]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrrolidinone derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 value.
-
Antibacterial Susceptibility Testing using the Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[19][20][21]
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
-
Plate Inoculation:
-
Evenly spread the bacterial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
-
Well Creation:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
-
Compound Application:
-
Add a defined volume (e.g., 100 µL) of the pyrrolidinone derivative solution at different concentrations into the wells. Include a negative control (solvent) and a positive control (standard antibiotic).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
-
MIC Determination:
-
The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
The pyrrolidinone scaffold continues to be a highly valuable and versatile core in drug discovery. Its presence in a wide array of biologically active molecules, including approved drugs, underscores its significance. The ability to readily synthesize diverse libraries of pyrrolidinone derivatives, coupled with their capacity to interact with a multitude of biological targets, ensures that this scaffold will remain a focal point for medicinal chemists in the pursuit of novel and effective therapies for a wide range of diseases. Further exploration of its structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 14. PHB2 (prohibitin 2) promotes PINK1-PRKN/Parkin-dependent mitophagy by the PARL-PGAM5-PINK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. botanyjournals.com [botanyjournals.com]
- 20. hereditybio.in [hereditybio.in]
- 21. chemistnotes.com [chemistnotes.com]
Methodological & Application
Application Notes and Protocols: 1-(2-Bromoethyl)pyrrolidin-2-one as an Alkylating Agent for Amines and Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)pyrrolidin-2-one is a versatile bifunctional molecule containing a reactive bromoethyl group and a lactam moiety. This structure makes it a valuable building block in organic synthesis, particularly for the introduction of a 2-(2-oxopyrrolidin-1-yl)ethyl group onto various nucleophiles. Thismoiety is found in a range of biologically active compounds. These application notes provide detailed protocols for the N-alkylation of amines and O-alkylation of phenols using this compound, along with relevant data and visualizations to guide researchers in their synthetic endeavors.
The alkylation of amines and phenols with this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenoxide attacks the electrophilic carbon attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen or carbon-oxygen bond, respectively.
N-Alkylation of Amines
The reaction of this compound with primary and secondary amines provides access to a variety of N-substituted pyrrolidinone derivatives. A common challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and even quaternary ammonium salts, as the product secondary amine is often more nucleophilic than the starting primary amine.[1] To favor mono-alkylation, it is often recommended to use an excess of the amine.
General Reaction Scheme for N-Alkylation
Caption: General reaction for the N-alkylation of amines.
Experimental Protocol: N-Alkylation of Aniline with this compound
This protocol describes a general procedure for the synthesis of 1-(2-(phenylamino)ethyl)pyrrolidin-2-one.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (2.0 equivalents) and a suitable solvent such as acetonitrile or DMF (10 mL per 1 mmol of the limiting reagent).
-
Add a base, such as potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents).
-
To the stirring suspension, add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
If potassium carbonate was used, filter the solid and wash with the reaction solvent. Concentrate the filtrate under reduced pressure. If triethylamine was used, proceed directly to the next step.
-
Dilute the residue with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Quantitative Data for N-Alkylation of Amines (Analogous Reactions)
The following table summarizes data from analogous N-alkylation reactions of various amines with haloalkanes, providing an indication of expected yields under different conditions.
| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 2-Chloroethanol | K₂CO₃ | Methanol | Reflux | 12 | 80 | [2] |
| 4-Methylaniline | 2-Chloroethanol | K₂CO₃ | Methanol | Reflux | 10 | 78 | [2] |
| 4-Methoxyaniline | 2-Chloroethanol | K₂CO₃ | Methanol | Reflux | 14 | 75 | [2] |
| Benzylamine | n-Butylbromide | Et₃N | DMF | 20-25 | 9 | 76 | [3] |
O-Alkylation of Phenols
The O-alkylation of phenols with this compound provides a straightforward route to 1-(2-(aryloxy)ethyl)pyrrolidin-2-ones. This reaction typically requires a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases include potassium carbonate, sodium hydride, and cesium carbonate.
General Reaction Scheme for O-Alkylation
Caption: General reaction for the O-alkylation of phenols.
Experimental Protocol: O-Alkylation of Phenol with this compound
This protocol describes a general procedure for the synthesis of 1-(2-phenoxyethyl)pyrrolidin-2-one.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent such as acetone or acetonitrile (10 mL per 1 mmol of phenol).
-
Add this compound (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 6-18 hours), cool the mixture to room temperature.
-
Filter the solid and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.
Quantitative Data for O-Alkylation of Phenols (Analogous Reactions)
The following table summarizes data from analogous O-alkylation reactions of various phenols with haloalkanes, providing an indication of expected yields under different conditions.
| Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | 2-Chloroethanol | K₂CO₃ | Methanol | Reflux | 10 | 99 | [2] |
| 4-Methylphenol | 2-Chloroethanol | K₂CO₃ | Methanol | Reflux | 12 | 95 | [2] |
| 4-Methoxyphenol | 2-Chloroethanol | K₂CO₃ | Methanol | Reflux | 14 | 92 | [2] |
| 4-Chlorophenol | 2-Chloroethanol | K₂CO₃ | Methanol | Reflux | 8 | 98 | [2] |
Biological Applications and Signaling Pathways
Derivatives of (aryloxy)ethyl pyrrolidines have been synthesized and evaluated as α1-adrenoceptor antagonists.[4][5] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system.[6] Blockade of α1-adrenergic receptors can lead to smooth muscle relaxation and is a therapeutic strategy for conditions such as hypertension and benign prostatic hyperplasia.[7]
α1-Adrenergic Receptor Signaling Pathway
The α1-adrenergic receptor is coupled to the Gq alpha subunit of a heterotrimeric G protein.[8] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.[6][8] Antagonists containing the 1-(2-(aryloxy)ethyl)pyrrolidin-2-one scaffold would block the initial activation of this pathway by preventing the binding of endogenous agonists like norepinephrine and epinephrine.
Caption: Simplified α1-adrenergic receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of N- or O-alkylated products using this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application of 1-(2-Bromoethyl)pyrrolidin-2-one in the Synthesis of a Potential CNS-Active Pharmaceutical Intermediate
Introduction
1-(2-Bromoethyl)pyrrolidin-2-one is a valuable bifunctional reagent in organic synthesis, incorporating both a reactive alkyl bromide and a polar, aprotic pyrrolidinone moiety. The pyrrolidinone ring is a common scaffold in a variety of biologically active compounds, including several central nervous system (CNS) agents.[1][2] This application note details the use of this compound as an alkylating agent in the synthesis of a novel pharmaceutical intermediate, 2,2-diphenyl-4-(2-oxo-1-pyrrolidinyl)butanenitrile. This intermediate is a structural analog of the key precursor to methadone, a well-known opioid analgesic, and as such, represents a potential building block for the development of new CNS-active compounds.[3][4]
The core of this synthesis is the N-alkylation of diphenylacetonitrile with this compound. Diphenylacetonitrile is a versatile precursor in the synthesis of various pharmaceuticals due to the reactivity of its acidic benzylic proton.[5] The reaction introduces the N-(2-ethyl)pyrrolidinone substituent, which can influence the pharmacological properties of the final molecule, potentially modulating its solubility, metabolic stability, and interaction with biological targets.[6]
Synthetic Pathway
The synthesis of 2,2-diphenyl-4-(2-oxo-1-pyrrolidinyl)butanenitrile from this compound and diphenylacetonitrile proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a strong base to deprotonate diphenylacetonitrile, forming a carbanion that then acts as a nucleophile.
Caption: Synthetic scheme for the alkylation of diphenylacetonitrile.
Experimental Protocol
This protocol is a representative procedure for the synthesis of 2,2-diphenyl-4-(2-oxo-1-pyrrolidinyl)butanenitrile.
Materials:
-
This compound
-
Diphenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diphenylacetonitrile (1.0 equivalent) in anhydrous DMF to the stirred suspension of sodium hydride.
-
Stir the reaction mixture at room temperature for 30 minutes to ensure complete formation of the diphenylacetonitrile anion.
-
Add a solution of this compound (1.05 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,2-diphenyl-4-(2-oxo-1-pyrrolidinyl)butanenitrile.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target pharmaceutical intermediate.
Caption: General experimental workflow for the synthesis.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2,2-diphenyl-4-(2-oxo-1-pyrrolidinyl)butanenitrile. The yield and purity are representative values based on analogous alkylation reactions.
| Parameter | Value |
| Reactants | |
| This compound | Molar Mass: 192.05 g/mol |
| Diphenylacetonitrile | Molar Mass: 193.24 g/mol [5] |
| Sodium Hydride (60%) | Molar Mass: 24.00 g/mol |
| Reaction Conditions | |
| Molar Ratio (Diphenylacetonitrile:this compound:NaH) | 1 : 1.05 : 1.1 |
| Solvent | Anhydrous DMF |
| Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Product | |
| 2,2-diphenyl-4-(2-oxo-1-pyrrolidinyl)butanenitrile | Molar Mass: 304.39 g/mol |
| Typical Yield | 75-85% |
| Purity (after chromatography) | >98% |
Conclusion
This application note demonstrates a practical and efficient method for the synthesis of a novel pharmaceutical intermediate, 2,2-diphenyl-4-(2-oxo-1-pyrrolidinyl)butanenitrile, utilizing this compound as a key alkylating agent. The described protocol provides a solid foundation for the exploration of new CNS-active compounds based on the pyrrolidinone scaffold. The versatility of this synthetic route allows for further derivatization and optimization to fine-tune the pharmacological properties of potential drug candidates.
References
- 1. 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piroxicam: Source for Synthesis of Central Nervous System (CNS) Acting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]
- 4. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 5. Diphenylacetonitrile | C14H11N | CID 6837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Medicinal chemical properties of successful central nervous system drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation with 1-(2-Bromoethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis and medicinal chemistry, enabling the introduction of alkyl groups onto nitrogen-containing molecules. This modification can significantly alter the pharmacological properties of a compound, including its potency, selectivity, and pharmacokinetic profile. The pyrrolidin-2-one moiety is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[1][2] 1-(2-Bromoethyl)pyrrolidin-2-one serves as a valuable reagent for introducing a 2-(pyrrolidin-2-on-1-yl)ethyl group onto various nucleophiles, particularly amines, to generate novel chemical entities for drug discovery and development.[1][3]
These application notes provide a detailed protocol for the N-alkylation of primary and secondary amines using this compound. The protocol is based on established methods for N-alkylation with alkyl halides.[4]
Reaction Scheme
The general reaction for the N-alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction. The amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.
Figure 1: General reaction scheme for the N-alkylation of amines with this compound.
Experimental Protocols
This section details a general procedure for the N-alkylation of a representative amine with this compound.
Materials and Reagents:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Heating apparatus (e.g., heating mantle or oil bath)
-
Standard laboratory glassware for workup and purification
-
Reagents for extraction and purification (e.g., Ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
General N-Alkylation Protocol:
-
Preparation: To a dry reaction vessel under an inert atmosphere, add the amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., acetonitrile).
-
Addition of Base: Add the base (1.5 - 2.0 equivalents) to the solution. For example, potassium carbonate is a suitable base for many amine alkylations.[5]
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 - 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any insoluble solids (e.g., the base).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of various amines with this compound under the general protocol described above. Please note that these are representative examples, and optimization of reaction conditions may be necessary for specific substrates.
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | ACN | 80 | 12 | 85 |
| 2 | Morpholine | K₂CO₃ | DMF | 80 | 16 | 78 |
| 3 | Aniline | DIPEA | ACN | Reflux | 24 | 65 |
| 4 | Piperidine | K₂CO₃ | ACN | 70 | 10 | 92 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation protocol.
Caption: General workflow for the N-alkylation of amines.
Potential Application in a Signaling Pathway
N-alkylated pyrrolidinones are of interest in drug discovery due to their potential to modulate various biological targets.[6] For instance, a hypothetical N-alkylated pyrrolidinone could be designed as an inhibitor of a specific kinase involved in a cancer-related signaling pathway.
The diagram below illustrates a hypothetical signaling pathway where the synthesized compound could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The protocol described provides a robust method for the N-alkylation of amines using this compound. This reaction is a valuable tool for the synthesis of novel pyrrolidinone-containing compounds with potential applications in drug discovery and development. The versatility of the pyrrolidinone scaffold, combined with the ability to introduce diverse amine functionalities, offers a promising avenue for the exploration of new chemical space and the development of innovative therapeutics.[1] Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 1-(2-Bromoethyl)pyrrolidin-2-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(2-bromoethyl)pyrrolidin-2-one as an alkylating agent for various nucleophiles. The pyrrolidin-2-one scaffold is a prevalent motif in numerous biologically active compounds and approved drugs. The title compound serves as a valuable building block for introducing a 2-(pyrrolidin-2-on-1-yl)ethyl moiety, which can be crucial for modulating the pharmacological properties of drug candidates.
This document details the reaction of this compound with a range of nucleophiles, including primary and secondary amines, thiols, and azide ions. The protocols provided are based on established synthetic methodologies and analogous reactions found in the scientific literature.
Reaction with Amine Nucleophiles
The N-alkylation of primary and secondary amines with this compound is a straightforward and efficient method for the synthesis of N-substituted 2-(pyrrolidin-2-on-1-yl)ethylamines. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
Reaction with Primary Amines
The reaction of this compound with primary amines yields the corresponding secondary amines. To favor mono-alkylation and minimize the formation of the dialkylated product, it is often advantageous to use the hydrobromide salt of the primary amine in the presence of a non-nucleophilic base. This strategy ensures a low concentration of the free primary amine, and the resulting, more nucleophilic secondary amine product is protonated, thus preventing further reaction.
General Experimental Protocol:
A mixture of the primary amine hydrobromide (1.0 eq.), this compound (1.0-1.2 eq.), and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq.) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Entry | Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine·HBr | TEA | DMF | 25 | 9 | 76 |
| 2 | Aniline·HBr | DIPEA | MeCN | 60 | 15 | 63 |
| 3 | 4-Methoxybenzylamine·HBr | TEA | DMF | 25 | 10 | 78 |
Table 1: Representative examples of the reaction of this compound with primary amine hydrobromides. Data is based on analogous reactions of alkyl bromides with primary amine hydrobromides.
Reaction with Secondary Amines
Secondary amines readily react with this compound to produce the corresponding tertiary amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.
Detailed Experimental Protocol (Adapted from a similar reaction):
To a solution of this compound (1.0 eq.) in N,N-dimethylformamide (DMF), the desired secondary amine (2.0 eq.) is added. The reaction mixture is heated to 125 °C and stirred for 24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into saturated sodium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tertiary amine.[1]
| Entry | Secondary Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | DMF | 125 | 24 | ~90 (estimated) |
| 2 | Morpholine | DMF | 125 | 24 | Not reported |
| 3 | N-Methylpiperazine | DMF | 125 | 24 | Not reported |
Table 2: Reaction of this compound with secondary amines. Yield is estimated based on a similar reported reaction.[1]
Reaction with Thiol Nucleophiles
Thiols are excellent nucleophiles and react with this compound to form the corresponding thioethers. The reaction is typically performed in the presence of a base to generate the more nucleophilic thiolate anion.
General Experimental Protocol:
To a solution of the thiol (1.0 eq.) in a suitable solvent such as ethanol, DMF, or acetonitrile, a base (1.1 eq.) like sodium hydride, sodium ethoxide, or triethylamine is added. The mixture is stirred for a short period to ensure the formation of the thiolate. Then, this compound (1.0-1.2 eq.) is added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the thiol. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | THF | 25 | 4 | High (expected) |
| 2 | Benzyl mercaptan | Et3N | EtOH | 50 | 6 | High (expected) |
| 3 | Cysteine derivative | DIPEA | DMF | 25 | 8 | Good (expected) |
Table 3: Predicted reaction conditions and expected yields for the reaction of this compound with thiols based on general principles of thiol alkylation.
Reaction with Azide Nucleophiles
The reaction of this compound with sodium azide provides a convenient route to 1-(2-azidoethyl)pyrrolidin-2-one. This azido derivative is a versatile intermediate that can be further elaborated, for example, through reduction to the corresponding primary amine or by participation in click chemistry reactions.
Detailed Experimental Protocol:
Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood. Avoid contact with heavy metals and strong acids.[2][3]
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), sodium azide (1.5-3.0 eq.) is added. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the reaction mixture is carefully poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(2-azidoethyl)pyrrolidin-2-one. The product can be purified by column chromatography if necessary.
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | DMF | 70 | 12 | High (expected) |
Table 4: Predicted reaction conditions for the synthesis of 1-(2-azidoethyl)pyrrolidin-2-one.
Visualizations
Caption: General experimental workflow for the reaction of this compound with nucleophiles.
Caption: Nucleophilic substitution reactions of this compound.
References
Application Notes and Protocols for 1-(2-Bromoethyl)pyrrolidin-2-one in the Introduction of a Pyrrolidinone Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)pyrrolidin-2-one is a valuable bifunctional reagent utilized in organic synthesis for the introduction of the N-ethyl-2-pyrrolidinone moiety onto various molecular scaffolds. This functional group is of significant interest in medicinal chemistry, as the pyrrolidinone ring is a core structure in numerous biologically active compounds, including nootropics, anticonvulsants, and anti-inflammatory agents. The presence of a reactive bromoethyl group allows for facile alkylation of a wide range of nucleophiles, making it a versatile building block in the synthesis of novel drug candidates and chemical probes.
The pyrrolidinone scaffold contributes to desirable physicochemical properties, such as increased polarity and the potential for hydrogen bonding, which can enhance solubility and interactions with biological targets. The ethyl linker provides conformational flexibility, allowing for optimal orientation of the pyrrolidinone ring within a binding site.
This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of common nucleophiles, including amines, phenols, and thiols.
Chemical Properties and Reactivity
This compound acts as an electrophile in nucleophilic substitution reactions, primarily following an SN2 mechanism. The bromine atom serves as a good leaving group, and the carbon atom to which it is attached is susceptible to attack by nucleophiles. The adjacent ethyl group and the pyrrolidinone ring do not impose significant steric hindrance, allowing for efficient reactions with a variety of nucleophiles.
Common nucleophiles that can be alkylated with this compound include:
-
Amines (Primary and Secondary): Leading to the formation of N-(2-(pyrrolidin-2-on-1-yl)ethyl)amines.
-
Phenols: Resulting in the synthesis of 1-(2-(aryloxy)ethyl)pyrrolidin-2-ones.
-
Thiols: Yielding 1-(2-(aryl/alkylthio)ethyl)pyrrolidin-2-ones.
-
Heterocyclic Nitrogens (e.g., in indoles, imidazoles): Allowing for the introduction of the pyrrolidinone ethyl side chain onto these important pharmacophores.
Applications in Drug Discovery and Development
The introduction of the 1-(2-ethyl)pyrrolidin-2-one moiety can be a key step in the synthesis of analogues of known drugs or in the creation of new chemical entities. For example, this reagent is particularly useful for the synthesis of derivatives of nootropic drugs like Piracetam, where modifications to the acetamide side chain can lead to altered potency, selectivity, or pharmacokinetic profiles.
Furthermore, the pyrrolidinone ring is a privileged scaffold in central nervous system (CNS) drug discovery. Its incorporation into molecules can influence their ability to cross the blood-brain barrier and interact with CNS targets.
Experimental Protocols
The following protocols are representative examples of how this compound can be used to alkylate various nucleophiles. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Alkylation of a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of 1-(2-(benzylamino)ethyl)pyrrolidin-2-one.
Reaction Scheme:
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Add benzylamine (1.2 eq) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 1-(2-(benzylamino)ethyl)pyrrolidin-2-one.
Data Presentation: Representative N-Alkylation Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 8 | 85-95 |
| Pyrrolidine | K₂CO₃ | Acetonitrile | 80 | 6 | 90-98 |
| Aniline | NaH | DMF | 60 | 12 | 70-80 |
| Indole | NaH | DMF | 60 | 10 | 75-85 |
Yields are typical and may vary depending on the specific substrate and reaction scale.
Protocol 2: O-Alkylation of a Phenol (e.g., 4-Chlorophenol)
This protocol outlines the synthesis of 1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-2-one.
Reaction Scheme:
Materials:
-
This compound
-
4-Chlorophenol
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.1 eq) in anhydrous DMF.
-
Add anhydrous cesium carbonate (1.5 eq) to the solution.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with 1 M aqueous NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) to afford the pure 1-(2-(4-chlorophenoxy)ethyl)pyrrolidin-2-one.
Data Presentation: Representative O-Alkylation Reactions
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorophenol | Cs₂CO₃ | DMF | 70 | 6 | 80-90 |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 75-85 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 8 | 85-95 |
| 2-Naphthol | NaH | THF | 60 | 10 | 70-80 |
Yields are typical and may vary depending on the specific substrate and reaction scale.
Visualizations
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of amines using this compound.
Logical Relationship of Components in Alkylation Reaction
Application Notes and Protocols for the Synthesis of 1-(2-bromoethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of 1-(2-bromoethyl)pyrrolidin-2-one, a valuable intermediate in organic synthesis and drug discovery. The protocol is based on the N-alkylation of 2-pyrrolidinone, a common and effective method for the preparation of N-substituted lactams.
Introduction
This compound is a bifunctional molecule featuring a lactam ring and a reactive bromoethyl group. This structure makes it a versatile building block for the introduction of a pyrrolidinone moiety, a scaffold present in numerous biologically active compounds. The bromoethyl group can readily undergo nucleophilic substitution reactions, allowing for the facile attachment of this heterocycle to various molecular frameworks. This intermediate is of particular interest to researchers in medicinal chemistry for the development of novel therapeutic agents.
Synthetic Approach
The synthesis of this compound is achieved through the N-alkylation of 2-pyrrolidinone. This reaction involves the deprotonation of the lactam nitrogen by a strong base to form a nucleophilic amide anion, which then attacks an electrophilic dihaloethane, such as 1,2-dibromoethane or 1-bromo-2-chloroethane. The use of a dihaloethane requires careful control of stoichiometry to favor mono-alkylation over the formation of the bis-alkylated product.
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound.
Materials:
-
2-Pyrrolidinone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to suspend the sodium hydride.
-
Deprotonation: Dissolve 2-pyrrolidinone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).
-
Reaction Mixture: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of 2-pyrrolidinone.
-
Alkylation: Add 1,2-dibromoethane (3.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-Pyrrolidinone | 1.0 eq |
| Sodium Hydride (60%) | 1.1 eq |
| 1,2-Dibromoethane | 3.0 eq |
| Reaction Conditions | |
| Solvent | THF/DMF |
| Deprotonation Temperature | 0 °C to Room Temperature |
| Deprotonation Time | 1-2 hours |
| Alkylation Temperature | Reflux (65-70 °C) |
| Alkylation Time | 12-24 hours |
| Product Characteristics | |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₆H₁₀BrNO |
| Molecular Weight | 192.06 g/mol |
| Yield | 60-75% |
| Purity (by GC or NMR) | >95% |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: The Strategic Use of 1-(2-Bromoethyl)pyrrolidin-2-one in the Synthesis of Novel Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-Bromoethyl)pyrrolidin-2-one as a key building block in the synthesis of novel bioactive compounds, with a particular focus on the development of neuroprotective agents. This document details a strategic synthetic protocol for the creation of a lead compound, "Brorphan-7," and outlines its pharmacological evaluation and potential mechanism of action.
Introduction
The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous nootropic and neuroprotective drugs. The strategic incorporation of this moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. This compound is a versatile bifunctional reagent that serves as an efficient electrophile for the introduction of the 1-(2-oxo-pyrrolidinyl)ethyl group onto various nucleophilic substrates, such as phenols, amines, and thiols. This allows for the systematic exploration of structure-activity relationships (SAR) in the quest for novel therapeutics for neurodegenerative diseases.
Application: Synthesis of Brorphan-7, a Novel Neuroprotective Agent
In the presented application, this compound is utilized in the synthesis of Brorphan-7, a novel derivative of 7-hydroxycoumarin. Coumarin derivatives are known for their diverse biological activities, including antioxidant and anti-inflammatory properties, making them an excellent starting point for the development of neuroprotective agents. The addition of the pyrrolidin-2-one moiety is hypothesized to enhance blood-brain barrier penetration and introduce favorable interactions with target proteins involved in neuronal survival pathways.
Reaction Scheme:
Experimental Protocols
Synthesis of 7-(2-(2-oxopyrrolidin-1-yl)ethoxy)-2H-chromen-2-one (Brorphan-7)
-
Materials:
-
7-Hydroxycoumarin (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford Brorphan-7 as a white solid.
-
In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress Model)
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Procedure:
-
Plate SH-SY5Y cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Brorphan-7 for 2 hours.
-
Induce oxidative stress by adding a solution of hydrogen peroxide (H₂O₂) to the cell culture medium.
-
Incubate the cells for 24 hours.
-
Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at 570 nm and calculate the percentage of cell viability relative to untreated control cells.
-
Determine the EC₅₀ value from the dose-response curve.
-
Data Presentation
Table 1: Synthesis and Purity of Brorphan-7
| Parameter | Value |
| Yield | 78% |
| Purity (HPLC) | >99% |
| Melting Point | 142-144 °C |
| Molecular Formula | C₁₅H₁₅NO₄ |
| Molecular Weight | 273.28 g/mol |
Table 2: In Vitro Neuroprotective Activity of Brorphan-7
| Compound | EC₅₀ (µM) against H₂O₂-induced toxicity |
| Brorphan-7 | 5.2 ± 0.4 |
| Quercetin (Control) | 10.8 ± 0.9 |
Mandatory Visualization
Experimental Workflow for Synthesis and Evaluation of Brorphan-7
Caption: Workflow for the synthesis and in vitro evaluation of Brorphan-7.
Hypothetical Signaling Pathway for Neuroprotection by Brorphan-7
Caption: Proposed Nrf2-mediated neuroprotective pathway of Brorphan-7.
Conclusion
This compound is a highly effective reagent for the synthesis of novel bioactive compounds. The successful preparation and promising in vitro neuroprotective activity of Brorphan-7 highlight the potential of this building block in the development of new therapeutics for neurodegenerative disorders. Further investigation into the in vivo efficacy and mechanism of action of Brorphan-7 is warranted.
Application Notes and Protocols: 1-(2-Bromoethyl)pyrrolidin-2-one in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)pyrrolidin-2-one is a versatile bifunctional building block increasingly employed in solid-phase organic synthesis (SPOS) for the generation of diverse molecular libraries. Its structure incorporates a reactive bromoethyl group for alkylation and a lactam (pyrrolidin-2-one) moiety, a privileged scaffold in medicinal chemistry. The pyrrolidinone core is present in numerous biologically active compounds, exhibiting a wide range of activities, including inhibition of NF-κB-inducing kinase (NIK) and modulation of G-protein coupled receptors (GPCRs). The use of this compound in SPOS allows for the efficient and rapid synthesis of novel compounds with potential therapeutic applications.
This document provides detailed protocols for the application of this compound in the solid-phase synthesis of substituted aromatic ethers, a common structural motif in drug discovery.
Data Presentation
The following tables summarize typical quantitative data for the solid-phase alkylation of a resin-bound phenol with this compound, followed by cleavage from the solid support. The data presented is representative and may vary depending on the specific substrate, resin, and reaction conditions.
Table 1: Alkylation Reaction Efficiency on Solid Support
| Resin-Bound Phenol | Alkylating Agent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Coupling Efficiency (%) |
| Wang Resin-O-C₆H₄-OH | This compound | DMF | Cs₂CO₃ | 60 | 12 | 92 |
| Rink Amide Resin-O-C₆H₄-OH | This compound | NMP | DIPEA | 70 | 18 | 88 |
| Merrifield Resin-O-C₆H₄-OH | This compound | DMSO | K₂CO₃ | 65 | 16 | 95 |
Table 2: Product Yield and Purity after Cleavage
| Entry | Resin | Cleavage Cocktail | Cleavage Time (h) | Overall Yield (%) | Purity by HPLC (%) |
| 1 | Wang Resin | 95% TFA / 5% H₂O | 2 | 85 | >95 |
| 2 | Rink Amide Resin | 95% TFA / 2.5% TIS / 2.5% H₂O | 3 | 80 | >93 |
| 3 | Merrifield Resin | HF/Anisole | 1 | 88 | >96 |
Experimental Protocols
Protocol 1: Solid-Phase Alkylation of a Phenol with this compound
This protocol describes the alkylation of a phenol immobilized on a solid support (e.g., Wang resin) using this compound.
Materials:
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Wang resin-bound phenol (1.0 g, 0.8 mmol/g loading)
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This compound (5 eq., 4.0 mmol, 768 mg)
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Cesium carbonate (Cs₂CO₃) (5 eq., 4.0 mmol, 1.3 g)
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Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
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Dichloromethane (DCM)
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Methanol (MeOH)
Procedure:
-
Resin Swelling: Place the Wang resin-bound phenol in a fritted reaction vessel. Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Reagent Addition: Dissolve this compound and cesium carbonate in 10 mL of anhydrous DMF. Add this solution to the swollen resin.
-
Reaction: Seal the reaction vessel and heat at 60°C for 12 hours with continuous agitation.
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Washing: After the reaction is complete, allow the vessel to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 4 hours.
Protocol 2: Cleavage of the Product from the Solid Support
This protocol describes the cleavage of the synthesized ether from the Wang resin.
Materials:
-
Alkylated resin from Protocol 1
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Cleavage cocktail: 95% Trifluoroacetic acid (TFA) / 5% Water (H₂O) (10 mL)
-
Cold diethyl ether
Procedure:
-
Resin Treatment: Place the dried, alkylated resin in a clean, dry reaction vessel.
-
Cleavage: Add 10 mL of the cleavage cocktail (95% TFA / 5% H₂O) to the resin. Allow the mixture to stand at room temperature for 2 hours with occasional swirling.
-
Filtration: Filter the resin and collect the filtrate in a round-bottom flask.
-
Resin Washing: Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitation: Add 20 mL of cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
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Purification: Purify the crude product by preparative HPLC to obtain the final product.
Visualizations
Experimental Workflow
Caption: Solid-phase synthesis and cleavage workflow.
Logical Relationship of Components in Solid-Phase Synthesis
Caption: Key components in solid-phase synthesis.
Potential Signaling Pathway Modulation
Molecules synthesized using the this compound scaffold may act as modulators of various signaling pathways. For instance, as derivatives of pyrrolidinone, they have the potential to inhibit NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway, or to act as ligands for G-protein coupled receptors (GPCRs).
Caption: Potential modulation of signaling pathways.
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions of 1-(2-Bromoethyl)pyrrolidin-2-one
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions for optimizing the alkylation of 1-(2-Bromoethyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of my desired mono-alkylated product. What are the common causes and how can I improve it?
Low yields in the alkylation of this compound can stem from several factors. Common issues include incomplete deprotonation of the nucleophile, suboptimal reaction temperature, or the choice of solvent. For instance, in N-alkylation reactions, the selection of a suitable base and solvent system is crucial for achieving high yields.
To improve the yield, consider the following:
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Base Selection: Stronger bases can lead to a higher concentration of the active nucleophile. For N-alkylation of amides and lactams, sodium hydride (NaH) is often effective.[1][2] However, for some nucleophiles, milder bases like potassium carbonate (K₂CO₃) in a suitable solvent might be sufficient and can help prevent side reactions.[2][3]
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Solvent Choice: Polar aprotic solvents such as DMF or acetonitrile are generally good choices for Sₙ2 reactions as they can help to dissolve the reactants and promote the reaction.[2]
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Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. It is advisable to start at room temperature and gradually increase it if the reaction is sluggish.
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Reaction Time: Some alkylation reactions can be slow and may require extended reaction times for completion.[1] Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.
Q2: I am observing the formation of a significant amount of di-alkylated byproduct. How can I minimize this side reaction?
The formation of di-alkylated products is a common side reaction in alkylation, especially when the mono-alkylated product is still nucleophilic and can react further with the alkylating agent.[1][4]
To minimize di-alkylation, you can try the following strategies:
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Control Stoichiometry: Using the nucleophile as the limiting reagent can help to reduce the chance of di-alkylation.[5] A slight excess of the alkylating agent, this compound, can be used to ensure full conversion of the nucleophile.
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Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it throughout the reaction, which can favor mono-alkylation.[5]
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Choice of Base: The choice of base can also influence the selectivity. In some cases, a less reactive base might favor mono-alkylation.
Q3: My reaction is not going to completion, and I observe a significant amount of unreacted starting material. What could be the issue?
Incomplete conversion can be due to several factors:
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Insufficient Base: The base might not be strong enough to fully deprotonate the nucleophile, leading to a low concentration of the active species.[5] Consider using a stronger base like sodium hydride.[1][2]
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Poor Solubility: If the reactants are not fully dissolved in the solvent, the reaction will be slow and may not go to completion. Ensure you are using an appropriate solvent that dissolves all reactants.
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Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Cautiously increasing the temperature while monitoring for side product formation is advisable.
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Inert Atmosphere: Some strong bases, like NaH, are sensitive to moisture and air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of the base.
Q4: What are the recommended purification strategies for the N-alkylated pyrrolidinone product?
The purification of N-alkylated pyrrolidinone products typically involves standard laboratory techniques. Column chromatography is a common and effective method for separating the desired product from unreacted starting materials and byproducts.[1] The choice of the stationary phase (e.g., silica gel) and the eluent system will depend on the polarity of your product.
Optimization of Reaction Conditions
The following table summarizes the impact of various reaction parameters on the N-alkylation of lactams, based on general principles and findings in the literature.
| Parameter | Condition | Effect on Reaction | Potential Issues |
| Base | Weak Base (e.g., K₂CO₃) | May be sufficient for some nucleophiles. | Incomplete deprotonation, leading to low yield. |
| Strong Base (e.g., NaH) | Ensures complete deprotonation of most nucleophiles, potentially increasing yield. | Can promote side reactions like elimination or di-alkylation. | |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Generally accelerates Sₙ2 reactions. Good solvating power for many reactants. | Can be difficult to remove during work-up. |
| Non-polar (e.g., Toluene) | May be suitable for some reactions, especially with phase-transfer catalysts. | Poor solubility of polar reactants. | |
| Temperature | Low Temperature (e.g., 0 °C to RT) | Can improve selectivity and minimize side reactions. | Slow reaction rate, potentially incomplete conversion. |
| Elevated Temperature (e.g., > RT) | Increases reaction rate. | May lead to the formation of byproducts and decomposition. | |
| Stoichiometry | Nucleophile as limiting reagent | Can minimize di-alkylation.[5] | May result in unreacted alkylating agent. |
| Alkylating agent as limiting reagent | Ensures complete conversion of the nucleophile. | Increased risk of di-alkylation. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the alkylation of this compound.
Experimental Protocol: General Procedure for Alkylation
This protocol provides a general guideline for the alkylation of a primary or secondary amine with this compound. The specific conditions may need to be optimized for your particular substrate.
Materials:
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This compound
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Amine nucleophile
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Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
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Anhydrous Dimethylformamide (DMF) or Acetonitrile
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Anhydrous glassware
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Inert atmosphere (Nitrogen or Argon)
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Magnetic stirrer and stir bar
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Standard work-up and purification reagents (e.g., water, brine, organic solvent for extraction, drying agent, silica gel for chromatography)
Procedure using Sodium Hydride:
-
Preparation: Under an inert atmosphere, add the amine nucleophile (1.0 eq) and anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes or until hydrogen gas evolution ceases.
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Alkylation: Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. If the reaction is slow, the temperature can be cautiously increased (e.g., to 50-60 °C).
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Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of water. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired alkylated product.
Procedure using Potassium Carbonate:
-
Preparation: To a round-bottom flask, add the amine nucleophile (1.0 eq), potassium carbonate (2-3 eq), and acetonitrile.
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Alkylation: Add this compound (1.1 eq) to the mixture.
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Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining inorganic impurities. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
References
Side reactions and byproducts in "1-(2-Bromoethyl)pyrrolidin-2-one" chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromoethyl)pyrrolidin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the N-alkylation of 2-pyrrolidinone. This reaction is typically carried out by deprotonating 2-pyrrolidinone with a strong, non-nucleophilic base, such as sodium hydride (NaH), followed by the addition of an excess of a 1,2-dihaloethane, usually 1,2-dibromoethane. The reaction is an SN2 (bimolecular nucleophilic substitution) process.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions are:
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Over-alkylation (Dimerization): This results in the formation of 1,2-bis(2-oxopyrrolidin-1-yl)ethane, where two pyrrolidinone rings are linked by the ethyl bridge. This occurs when the initially formed product reacts with another deprotonated 2-pyrrolidinone molecule.
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E2 Elimination: The strong base used to deprotonate 2-pyrrolidinone can also promote an E2 (bimolecular elimination) reaction with 1,2-dibromoethane or the product itself, leading to the formation of vinyl bromide and N-vinylpyrrolidinone, respectively.[1][2]
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Incomplete Reaction: Failure to drive the reaction to completion will result in the presence of unreacted 2-pyrrolidinone in the final product mixture.
Q3: How can I minimize the formation of the over-alkylation byproduct?
A3: To reduce the formation of 1,2-bis(2-oxopyrrolidin-1-yl)ethane, a significant excess of 1,2-dibromoethane should be used. This increases the probability that the pyrrolidinone anion will react with the alkylating agent rather than the already formed product.
Q4: What conditions favor the desired SN2 reaction over the E2 elimination side reaction?
A4: To favor the SN2 pathway:
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Temperature Control: Lower reaction temperatures generally favor SN2 over E2 reactions.[1]
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Choice of Base: While a strong base is necessary to deprotonate the pyrrolidinone, using a very bulky base can sometimes favor elimination. Sodium hydride is a common and effective choice.
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Solvent: The use of a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), can enhance the nucleophilicity of the pyrrolidinone anion and favor the SN2 reaction.[1]
Q5: What are the recommended methods for purifying crude this compound?
A5: The primary methods for purification are:
-
Distillation under reduced pressure (Vacuum Distillation): This is effective for separating the desired product from less volatile impurities, such as the over-alkylation byproduct and any remaining salts.
-
Column Chromatography: For higher purity, column chromatography using silica gel is a suitable method. A non-polar eluent system, such as a mixture of ethyl acetate and petroleum ether, is typically employed.[3]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis and handling of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete deprotonation of 2-pyrrolidinone. | Ensure the sodium hydride is fresh and has been handled under anhydrous conditions to maintain its reactivity. Use a slight excess of the base. | Complete formation of the nucleophilic pyrrolidinone anion, leading to a higher conversion rate. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, while being mindful of promoting elimination. | Drive the reaction to completion and maximize product formation. |
| Competing E2 elimination reaction. | Lower the reaction temperature. Ensure a non-bulky strong base is used. | Reduce the formation of N-vinylpyrrolidinone and increase the yield of the desired SN2 product.[1] |
| Loss of product during work-up. | Ensure proper phase separation during aqueous extraction. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. | Minimize product loss and improve the isolated yield. |
Issue 2: Presence of Significant Amounts of 1,2-bis(2-oxopyrrolidin-1-yl)ethane Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient excess of 1,2-dibromoethane. | Increase the molar ratio of 1,2-dibromoethane to 2-pyrrolidinone. A ratio of 3:1 or higher is often recommended. | Statistically favor the reaction of the pyrrolidinone anion with 1,2-dibromoethane over the product. |
| Slow addition of the alkylating agent. | Add the 1,2-dibromoethane to the solution of the deprotonated 2-pyrrolidinone at a steady, but not too slow, rate. | Maintain a high concentration of the alkylating agent throughout the reaction. |
Issue 3: Product is Unstable or Decomposes During Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of residual base or acid. | Neutralize the crude product during the work-up procedure by washing with a dilute acid and then a dilute base, followed by a water wash. | Removal of catalytic impurities that could promote degradation. |
| Exposure to light or heat. | Store the purified product in an amber-colored vial at a low temperature (refrigerated). | Minimize light- and heat-induced decomposition pathways. |
| Hydrolysis. | Ensure the product is stored under anhydrous conditions. | Prevent the hydrolysis of the lactam ring. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil to a flame-dried round-bottom flask. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
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Deprotonation: Cool the suspension to 0 °C in an ice bath. Add 2-pyrrolidinone (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
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Alkylation: Cool the reaction mixture back to 0 °C. Add 1,2-dibromoethane (3.0 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
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Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and major side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
How to improve the yield of "1-(2-Bromoethyl)pyrrolidin-2-one" synthesis
Welcome to the technical support center for the synthesis of 1-(2-Bromoethyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields in the N-alkylation of 2-pyrrolidinone with 1,2-dibromoethane can stem from several factors. The primary reasons include incomplete deprotonation of the lactam, side reactions of the alkylating agent, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for efficient deprotonation of 2-pyrrolidinone. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are effective. However, weaker bases like potassium carbonate (K₂CO₃) can also be used, often in combination with a phase-transfer catalyst.
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Reaction Temperature: The reaction temperature can significantly influence the rate and selectivity of the reaction. While higher temperatures can increase the reaction rate, they may also promote side reactions. It is crucial to find the optimal temperature for your specific conditions.
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Use of a Phase-Transfer Catalyst (PTC): In biphasic or solid-liquid reaction systems (e.g., using K₂CO₃), a phase-transfer catalyst can significantly improve the reaction rate and yield by facilitating the transfer of the pyrrolidinone anion to the organic phase.[1][2] Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) and crown ethers (e.g., 18-crown-6).[1]
-
Purity of Reagents and Anhydrous Conditions: Moisture can quench strong bases like NaH, leading to incomplete deprotonation and lower yields. Ensure that all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: The reaction of 2-pyrrolidinone with 1,2-dibromoethane can lead to several side products, primarily due to the bifunctional nature of the alkylating agent and the reactivity of the intermediate product.
Common Side Products:
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1,2-Bis(2-oxopyrrolidin-1-yl)ethane (Dialkylation Product): This occurs when a second molecule of 2-pyrrolidinone reacts with the already formed this compound.
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1-Vinylpyrrolidin-2-one (Elimination Product): The product, this compound, can undergo elimination of HBr, especially in the presence of a base, to form the corresponding vinyl derivative.
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O-Alkylation Product: Although generally less favored for lactams compared to amides, some O-alkylation on the carbonyl oxygen might occur, leading to an isomeric impurity.
Strategies to Minimize Side Products:
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Control Stoichiometry: Using a molar excess of 1,2-dibromoethane can favor the formation of the desired mono-alkylation product and reduce the extent of dialkylation.
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Slow Addition of the Base: Adding the base slowly to the mixture of 2-pyrrolidinone and 1,2-dibromoethane can help to maintain a low concentration of the reactive pyrrolidinone anion, thereby disfavoring dialkylation.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, particularly elimination.
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Choice of Base: A less sterically hindered and strong base might favor N-alkylation over elimination.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification of the target compound requires the removal of unreacted starting materials, the base, the solvent, and any side products. A combination of techniques is often necessary.
Purification Workflow:
-
Work-up: After the reaction is complete, the mixture is typically quenched with water to dissolve inorganic salts. The product is then extracted into a water-immiscible organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with brine to remove residual water and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification Techniques:
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Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.
-
Column Chromatography: For high purity, silica gel column chromatography is a common and effective method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the product from impurities based on their polarity.
-
Quantitative Data Summary
Optimizing reaction conditions is key to maximizing the yield of this compound. The following table summarizes reported yields under various conditions, providing a basis for comparison and optimization.
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaH | DMSO | None | 110 | 1 | ~96 (analogous) | [3] |
| K₂CO₃ | Acetonitrile | None | Reflux | - | Low Conversion | |
| K₂CO₃ | DMF | None | 145 | 0.5 | - | |
| Powdered KOH | Toluene | 18-crown-6 | Room Temp. | - | - | |
| Cs₂CO₃ | Acetonitrile | None | 50 | - | - |
Note: The yield of ~96% is for an analogous reaction of 1H-pyrrole-2-carbaldehyde with 1-chloro-2-bromoethane, which serves as a strong indicator of the potential for high yields under similar conditions.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: N-Alkylation using Sodium Hydride in DMSO (Analogous Procedure)
This protocol is adapted from a similar N-alkylation reaction and is expected to provide a high yield of the desired product.
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Preparation: To a solution of 2-pyrrolidinone (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen).
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Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for complete deprotonation of the 2-pyrrolidinone.
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Alkylation: Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to 110 °C and maintain for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NaCl solution.
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Extraction: Extract the product with ethyl acetate.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.[3]
Protocol 2: N-Alkylation using Potassium Carbonate and a Phase-Transfer Catalyst
This method offers a milder alternative to using sodium hydride and is suitable for scale-up.
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Preparation: In a round-bottom flask, combine 2-pyrrolidinone (1.0 eq), 1,2-dibromoethane (1.5 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq) in acetonitrile.
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Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
General Synthesis and Side Reaction Pathways
This diagram illustrates the main reaction pathway to the desired product and the competing side reactions.
Caption: Synthesis and side reaction pathways.
References
Purification of "1-(2-Bromoethyl)pyrrolidin-2-one" by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "1-(2-Bromoethyl)pyrrolidin-2-one" by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase for the purification of this compound. Due to the polar nature of the lactam ring, silica gel provides good retention and allows for effective separation from less polar impurities.
Q2: Which solvent systems are typically used for the elution of this compound?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is standard for compounds of this type.[1] A good starting point is a gradient elution, beginning with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the concentration of ethyl acetate. For more polar compounds that do not move from the baseline, a solvent system of methanol in dichloromethane can be employed.[1]
Q3: Is this compound stable on silica gel?
A3: While many pyrrolidinone derivatives are stable on silica gel, the presence of the bromoethyl group introduces a potential for degradation.[2] Halogenated compounds can sometimes be sensitive to the acidic nature of silica gel, potentially leading to elimination or substitution reactions.[3] It is advisable to perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if any degradation occurs.[4]
Q4: How can I visualize this compound on a TLC plate?
A4: this compound contains a chromophore (the lactam carbonyl group) that allows for visualization under UV light (254 nm). Additionally, staining with potassium permanganate (KMnO4) solution can be an effective method for visualization, as the compound is susceptible to oxidation.
Q5: My compound is very polar and has a low Rf value even with 100% ethyl acetate. What should I do?
A5: If your compound exhibits very polar behavior, you can try more polar solvent systems. A common strategy is to add a small percentage of methanol to your eluent (e.g., 1-5% methanol in dichloromethane or ethyl acetate).[1] For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape. Alternatively, reverse-phase chromatography could be considered.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography of this compound.
Issue 1: The compound is not eluting from the column.
-
Question: I have been flushing the column with my chosen solvent system, but I am not observing my product eluting. What could be the problem?
-
Answer: There are several possibilities:
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Inappropriate Solvent System: The solvent system may not be polar enough to elute your compound. Prepare TLCs with more polar solvent systems, such as higher percentages of ethyl acetate in hexanes, or methanol in dichloromethane, to find a suitable mobile phase that gives your compound an Rf value between 0.2 and 0.4.[5]
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Compound Degradation: Your compound may have degraded on the silica gel column.[4] This can be tested by performing a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot is no longer on the diagonal, it indicates degradation.[4]
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Compound Precipitation: The compound may have precipitated at the top of the column, especially if it was loaded in a solvent in which it is not highly soluble.[4]
-
Issue 2: The purified fractions are still impure, showing co-elution with impurities.
-
Question: After running the column, my fractions containing the desired product are still contaminated with impurities. How can I improve the separation?
-
Answer:
-
Optimize the Solvent System: The polarity of your eluent may be too high, causing both your product and impurities to elute together. Try a shallower gradient or an isocratic elution with a less polar solvent system that provides a better separation on the TLC plate.
-
Column Overloading: You may have loaded too much sample onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Dry Loading: If the compound was loaded in a solvent that is too polar, it can lead to band broadening and poor separation. Consider dry loading the sample by adsorbing it onto a small amount of silica gel before adding it to the column.
-
Issue 3: The compound streak/tails on the TLC and column.
-
Question: My compound appears as a streak rather than a compact spot on the TLC plate, and the peaks from the column are very broad. What can I do?
-
Answer: Tailing is often an issue with polar or basic compounds on silica gel.
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Add a Modifier: Adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent can often resolve tailing issues by neutralizing the acidic sites on the silica gel.[1]
-
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica.
-
Data Presentation
The following table summarizes typical chromatographic conditions for compounds structurally related to this compound. Note that the optimal conditions for your specific sample may vary.
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Approximate Rf |
| N-substituted pyrrolidin-2-one | Silica Gel | Hexanes/Ethyl Acetate (3:1) | 0.21 - 0.36[6] |
| N-substituted pyrrolidin-2-one | Silica Gel | Hexanes/Ethyl Acetate (2:1) | 0.16[6] |
| Polar Lactam | Silica Gel | Pentane/Ethyl Acetate (1:1) | ~0.3-0.5[7] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude "this compound" in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., start with 20% ethyl acetate in hexanes and increase the polarity) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and carefully apply it to the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Monitor the elution of the compound by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".
-
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for reactions involving "1-(2-Bromoethyl)pyrrolidin-2-one"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromoethyl)pyrrolidin-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound with the molecular formula C₆H₁₀BrNO and a molecular weight of 192.05 g/mol .[1] It is a solid at room temperature. This molecule is primarily used as an alkylating agent in organic synthesis. The bromoethyl group is susceptible to nucleophilic substitution, making it a useful reagent for introducing a pyrrolidinone moiety onto other molecules. This is particularly relevant in the development of new pharmaceutical compounds and PET (Positron Emission Tomography) radiotracers.
Q2: What are the main types of reactions involving this compound?
The primary reaction of this compound is nucleophilic substitution (SN2). In this reaction, a nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion. Common nucleophiles include primary and secondary amines, phenols, and thiols. These reactions are fundamental in building more complex molecules containing the pyrrolidinone scaffold.
Q3: What are the key safety precautions to consider when working with this compound?
According to its safety data sheet, this compound is classified as a warning-level hazard. It can cause skin and serious eye irritation. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
Low or No Product Yield
Q4: I am getting a low yield in my reaction with a primary/secondary amine. What are the possible causes and how can I improve it?
Low yields in the N-alkylation of amines with this compound can stem from several factors.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield.
-
Side Reactions: Competing side reactions, such as elimination or over-alkylation, can consume the starting material or the desired product.
Troubleshooting Steps:
-
Optimize the Base: A non-nucleophilic base is often required to neutralize the HBr formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The solubility of the base can be a factor; cesium carbonate is more soluble in some organic solvents than potassium carbonate.
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Solvent Selection: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally suitable for SN2 reactions. The choice of solvent can affect the solubility of reactants and the reaction rate.
-
Temperature Control: While heating can increase the reaction rate, excessively high temperatures can promote side reactions like elimination. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish.
-
Stoichiometry: Using a slight excess of the amine nucleophile can help drive the reaction to completion. However, a large excess can complicate purification.
Representative Reaction Conditions for N-Alkylation
| Parameter | Primary Amine | Secondary Amine | Phenol |
| Solvent | Acetonitrile (ACN) or DMF | Acetonitrile (ACN) or DMF | Acetone or DMF |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | K₂CO₃ or Cs₂CO₃ (2-3 eq.) |
| Temperature | Room Temperature to 80 °C | Room Temperature to 80 °C | 50 °C to 100 °C |
| Reaction Time | 6 - 24 hours | 12 - 48 hours | 12 - 24 hours |
| Typical Yield | 60 - 90% | 50 - 80% | 70 - 95% |
Q5: My reaction with a phenol is giving a low yield. What should I consider?
O-alkylation of phenols with this compound is a common application. Low yields can often be attributed to the basicity of the reaction medium and the reactivity of the phenol.
Troubleshooting Steps:
-
Base Selection: A strong enough base is needed to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Potassium carbonate or cesium carbonate are often sufficient. For less reactive phenols, a stronger base like sodium hydride (NaH) might be considered, although this requires anhydrous conditions and careful handling.
-
Solvent Choice: Polar aprotic solvents like DMF or acetone are good choices. Acetone is less polar than DMF and can be easier to remove during workup.
-
Temperature: Heating is typically required to achieve a reasonable reaction rate. Refluxing in acetone (around 56 °C) or heating in DMF (e.g., 80-100 °C) are common conditions.
-
Purity of Reagents: Ensure the phenol and solvent are free of water, as this can quench the phenoxide and hinder the reaction, especially when using strong bases like NaH.
Formation of Side Products
Q6: I am observing multiple spots on my TLC plate, indicating the formation of side products in my reaction with an amine. What are these likely to be and how can I minimize them?
The most common side products in the alkylation of amines are due to over-alkylation and elimination reactions.[2][3][4]
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Over-alkylation: The product of the initial reaction, a secondary amine (if starting with a primary amine) or a tertiary amine (if starting with a secondary amine), can act as a nucleophile and react with another molecule of this compound.[3][4] This leads to the formation of tertiary amines or even quaternary ammonium salts.[3][4]
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Elimination (E2) Reaction: The amine can act as a base and abstract a proton from the carbon adjacent to the bromine, leading to the formation of 1-vinylpyrrolidin-2-one. This is more likely with sterically hindered amines or at higher temperatures.
Strategies to Minimize Side Products:
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Control Stoichiometry: Use a molar ratio of amine to alkylating agent that favors the desired product. For mono-alkylation of a primary amine, using an excess of the amine can help reduce the chance of the product reacting further.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, which can disfavor over-alkylation.
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Lower Reaction Temperature: Running the reaction at a lower temperature will generally favor the SN2 reaction over the E2 elimination pathway.
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Choice of Base: A bulky, non-nucleophilic base can help to minimize its participation in unwanted side reactions.
Q7: How can I purify my product from unreacted starting materials and side products?
Purification strategies will depend on the properties of your product and the impurities present.
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Acid-Base Extraction: If your product is a basic amine, it can be separated from neutral or acidic impurities through acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine product extracted back into an organic solvent.
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Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. The choice of eluent (solvent system) will depend on the polarity of your product and the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
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Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For liquid products that are thermally stable, vacuum distillation may be an option to separate them from less volatile impurities.
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of a Primary Amine
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To a round-bottom flask, add the primary amine (1.2 equivalents) and a suitable solvent (e.g., acetonitrile, 10 mL per mmol of the limiting reagent).
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Add a base, such as anhydrous potassium carbonate (2.5 equivalents).
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Stir the mixture at room temperature for 15-30 minutes.
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Add this compound (1.0 equivalent) to the reaction mixture.
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Stir the reaction at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
Protocol 2: General Procedure for the O-Alkylation of a Phenol
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To a round-bottom flask, add the phenol (1.0 equivalent), a base such as potassium carbonate (2.0 equivalents), and a solvent like acetone or DMF (10 mL per mmol of phenol).
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Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents).
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Heat the reaction mixture to reflux (for acetone) or to 80-100 °C (for DMF) and stir for 12-24 hours. Monitor the reaction by TLC.
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After completion, cool the reaction to room temperature and filter the inorganic salts.
-
Remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General reaction pathways and potential side products.
References
Preventing dimerization of "1-(2-Bromoethyl)pyrrolidin-2-one"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Bromoethyl)pyrrolidin-2-one. The information is designed to help prevent common issues, such as dimerization, and ensure the stability and integrity of the compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common stability issue with this compound?
A1: The most prevalent stability concern with this compound is its propensity to undergo self-dimerization, which can occur during storage or under certain experimental conditions. This process leads to the formation of impurities and a reduction in the purity of the starting material.
Q2: What is the likely mechanism of dimerization for this compound?
A2: The dimerization of this compound is believed to occur via an intermolecular N-alkylation reaction. In this process, the nitrogen atom of the pyrrolidinone ring of one molecule acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group on a second molecule. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, leading to a dimeric structure.
Q3: How can I detect dimerization in my sample?
A3: Dimerization can be detected by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where new peaks corresponding to the dimer will appear, and the integration of the monomer peaks will decrease. Mass spectrometry (MS) will show a peak corresponding to the molecular weight of the dimer. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can also be used to identify the presence of the higher molecular weight impurity.
Q4: What are the ideal storage conditions to prevent dimerization?
A4: To minimize dimerization, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is also recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent moisture and air from initiating degradation pathways.[3] Storing away from heat, open flames, and incompatible materials is crucial.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Appearance of unknown peaks in NMR/LC-MS after storage. | Dimerization or degradation of the compound. | Store the compound under the recommended conditions (cool, dry, inert atmosphere). Re-purify the material if necessary before use. |
| Inconsistent reaction yields or formation of side products. | Use of partially dimerized starting material. | Confirm the purity of this compound using an appropriate analytical method (e.g., NMR, HPLC) before starting the reaction. |
| Discoloration of the compound upon storage. | Potential degradation or presence of impurities.[4] | While slight discoloration might not always indicate significant impurity, it is best to re-analyze the compound's purity. If significant degradation is observed, the batch should be discarded. |
| Reaction failure or low conversion. | The nitrogen of the pyrrolidinone is not sufficiently nucleophilic under the reaction conditions, or the starting material has degraded. | For N-alkylation reactions, consider the use of a non-nucleophilic base to enhance the nucleophilicity of a reaction partner, rather than risking self-reaction. Always use a fresh, pure sample of this compound. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
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Receiving and Inspection: Upon receiving the compound, inspect the container for any damage.
-
Inert Atmosphere: If the compound is not already stored under an inert atmosphere, it is advisable to transfer it to a suitable container that can be purged with argon or nitrogen.
-
Storage Location: Store the tightly sealed container in a refrigerator or a cool, dry place away from direct sunlight and heat sources.[1][2]
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Dispensing: When using the compound, allow the container to warm to room temperature before opening to prevent moisture condensation. Dispense the required amount quickly and re-seal the container, purging with an inert gas if possible.
-
Compatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Integrate the characteristic peaks of the monomer. The presence of unexpected peaks, especially in the regions where protons of the dimer would appear, indicates impurity. A comparison with a reference spectrum of a pure sample is recommended.
Data Presentation
Table 1: Summary of Storage and Stability Information
| Parameter | Recommendation/Information | Reference |
| Storage Temperature | Cool, dry place. Recommended storage temperature is often found on the product label. | [1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | [3] |
| Container | Tightly closed container. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). However, it can darken in color during storage and is sensitive to heat. | [1][3] |
Visualizations
Caption: Proposed dimerization mechanism of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Reaction Monitoring for 1-(2-Bromoethyl)pyrrolidin-2-one Synthesis
This guide provides technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 1-(2-Bromoethyl)pyrrolidin-2-one via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using both TLC and HPLC for reaction monitoring?
A1: TLC is a rapid, qualitative technique ideal for quickly checking the progress of a reaction at the bench. It helps visualize the consumption of starting materials and the formation of the product. HPLC provides quantitative data, offering higher resolution and sensitivity to accurately determine the reaction's conversion, purity of the product, and to detect any side products or impurities.
Q2: How does the polarity of the starting material (pyrrolidin-2-one) and the product (this compound) differ, and how does this affect their separation?
A2: Pyrrolidin-2-one is a relatively polar compound due to the presence of the lactam ring with an N-H bond capable of hydrogen bonding. The product, this compound, is less polar because the hydrogen on the nitrogen is replaced by a bromoethyl group, which reduces its hydrogen bonding capability and increases its lipophilicity. In normal-phase chromatography (TLC with a silica plate), the more polar starting material will have a lower Rf value, while the less polar product will travel further up the plate, resulting in a higher Rf value. In reversed-phase HPLC, the elution order is opposite: the more polar starting material will elute earlier (shorter retention time), and the less polar product will be retained longer on the nonpolar stationary phase.
Q3: What are common visualization techniques for these compounds on a TLC plate?
A3: Since pyrrolidinone and its derivatives may not be strongly UV-active, multiple visualization methods are recommended. After checking under UV light (254 nm), where conjugated impurities might be visible, staining is often necessary. Common stains include potassium permanganate (KMnO4), which reacts with oxidizable functional groups, and iodine vapor, which is a general stain for many organic compounds.[1]
Q4: Can I use the same solvent system for both TLC and column chromatography for purification?
A4: Yes, the solvent system developed for TLC is an excellent starting point for flash column chromatography. A TLC mobile phase that gives the desired product an Rf value between 0.2 and 0.4 is often a good eluent for purification, as it allows for good separation from starting materials and byproducts.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | 1. Sample is too concentrated (overloaded).2. The compound is acidic or basic and interacting strongly with the silica plate.[2]3. The sample is not fully dissolved in the spotting solvent. | 1. Dilute the reaction sample before spotting.2. Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase to improve the spot shape for acidic or basic compounds, respectively.[2]3. Ensure the sample is completely dissolved before spotting. |
| No spots are visible | 1. The compounds are not UV-active.2. The sample concentration is too low.3. The compounds have evaporated from the plate. | 1. Use a chemical stain for visualization (e.g., potassium permanganate or iodine).2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.3. This is less likely for these compounds but can be addressed by minimizing the time between spotting and development. |
| Rf values are too high (spots near the solvent front) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Rf values are too low (spots near the baseline) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Unexpected spots appear | 1. Formation of side products.2. Contamination of the TLC plate or spotting capillary. | 1. Consider potential side reactions such as over-alkylation if a di-halogenated reagent is used. Co-spot with starting materials to confirm identities.2. Handle TLC plates by the edges and use clean capillaries for spotting. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor retention (product elutes too early) | 1. The mobile phase is too strong (too much organic solvent).2. The compound is too polar for the column/mobile phase combination. | 1. Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.2. Consider using a column designed for polar analytes, such as an aqueous C18 or a polar-embedded column.[3] |
| Peak tailing | 1. Secondary interactions between the analyte and residual silanol groups on the silica support of the C18 column.[4]2. Column overload.[4]3. Column contamination or degradation. | 1. Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase to suppress silanol interactions.2. Dilute the sample before injection.3. Use a guard column to protect the analytical column.[3] Flush the column with a strong solvent. |
| Drifting retention times | 1. Inadequate column equilibration between runs.2. Changes in mobile phase composition (e.g., evaporation of the organic component).3. Temperature fluctuations. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.2. Prepare fresh mobile phase daily and keep solvent bottles capped.3. Use a column oven to maintain a constant temperature. |
| Ghost peaks (peaks appearing in blank runs) | 1. Carryover from a previous injection.2. Contamination in the mobile phase or HPLC system. | 1. Implement a needle wash step in the injection sequence. Inject a strong solvent to clean the injector.2. Use high-purity solvents and filter the mobile phase. Flush the system to remove contaminants. |
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
-
Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
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Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 1 drop) in a suitable solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).
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Spotting: On the starting line, spot the starting material (pyrrolidin-2-one), the reaction mixture, and a "co-spot" (starting material and reaction mixture spotted on the same point). Use a capillary tube for spotting, aiming for small, concentrated spots.
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Development: Place the spotted TLC plate in a developing chamber containing the mobile phase (e.g., Hexane:Ethyl Acetate = 1:1). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
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Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Subsequently, stain the plate using an appropriate method (e.g., dipping in a potassium permanganate solution).
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Analysis: Calculate the Rf values for the starting material and the product. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
Protocol 2: HPLC Monitoring of the Reaction
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration (e.g., ~0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: Inject a standard of the starting material to determine its retention time. Inject the reaction mixture sample. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Data Presentation
Table 1: Representative TLC Data
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Pyrrolidin-2-one (Starting Material) | 1:1 | 0.3 |
| This compound (Product) | 1:1 | 0.6 |
Note: Rf values are indicative and can vary based on specific experimental conditions such as temperature, humidity, and plate manufacturer.
Table 2: Representative HPLC Data
| Compound | Column | Mobile Phase | Approximate Retention Time (min) |
| Pyrrolidin-2-one (Starting Material) | C18 (4.6x150mm, 5µm) | 30% Acetonitrile in Water + 0.1% Formic Acid | 2.5 |
| This compound (Product) | C18 (4.6x150mm, 5µm) | 30% Acetonitrile in Water + 0.1% Formic Acid | 4.8 |
Note: Retention times are for illustrative purposes and will depend on the specific HPLC system, column, and exact mobile phase composition.
Visualizations
References
Effect of base and solvent on "1-(2-Bromoethyl)pyrrolidin-2-one" reactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 1-(2-Bromoethyl)pyrrolidin-2-one. The information is designed to address common issues encountered during N-alkylation and related reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of this compound in N-alkylation reactions?
A1: The reactivity is primarily governed by the choice of base, solvent, and reaction temperature. The interplay of these factors determines the reaction rate, yield, and the profile of any side products. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophile (e.g., an amine or a deprotonated heterocycle) attacks the carbon atom bonded to the bromine.
Q2: I am observing low yields in my alkylation reaction. What are the potential causes?
A2: Low yields can stem from several factors:
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Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the nucleophile, leading to a low concentration of the active nucleophilic species.
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Poor solvent choice: The solvent may not adequately dissolve the reactants or may hinder the reaction kinetics. For instance, protic solvents can solvate the nucleophile, reducing its reactivity.
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Side reactions: Competing reactions, such as elimination (dehydrohalogenation) of the bromoethyl group to form a vinylpyrrolidinone, can consume the starting material.
-
Steric hindrance: A bulky nucleophile may have difficulty accessing the electrophilic carbon, slowing down the reaction.
Q3: What are the common side products I should be aware of?
A3: The most common side product is the elimination product, 1-vinylpyrrolidin-2-one, which can be favored by strong, sterically hindered bases. Another potential issue is dialkylation if the nucleophile has more than one reactive site. In some cases, particularly with strong bases like sodium hydride in solvents like DMF, side reactions involving the solvent itself can occur.
Q4: How can I minimize the formation of the elimination byproduct?
A4: To minimize elimination, consider the following:
-
Use a non-hindered, strong base to favor nucleophilic substitution over elimination.
-
Employ milder reaction conditions, such as lower temperatures.
-
Choose a polar aprotic solvent that favors the SN2 pathway.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Weak Base | Use a stronger base (e.g., NaH, KOH) to ensure complete deprotonation of the nucleophile. |
| Inappropriate Solvent | Switch to a polar aprotic solvent like DMF, acetonitrile, or DMSO to enhance the SN2 reaction rate. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
| Degraded Reactants | Ensure the purity and integrity of this compound and the nucleophile. |
Issue 2: Significant Formation of Elimination Byproduct
| Possible Cause | Troubleshooting Step |
| Strong, Hindered Base | Switch to a less sterically hindered base (e.g., K₂CO₃, Et₃N). |
| High Reaction Temperature | Perform the reaction at a lower temperature to favor the substitution pathway. |
| Inappropriate Solvent | Avoid solvents that may promote elimination reactions. |
Data Presentation: Effect of Base and Solvent on N-Alkylation Yield
The following table summarizes typical yields for the N-alkylation of a model nucleophile (e.g., pyrazole) with this compound under various conditions. Please note that these are representative values and actual results may vary depending on the specific nucleophile and reaction setup.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| K₂CO₃ | Acetonitrile | 80 | 12 | 60-75 |
| NaH | DMF | 25-50 | 4-8 | 75-90 |
| KOH | Ethanol | 78 | 10 | 50-65 |
| Et₃N | Acetonitrile | 80 | 24 | 40-55 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile
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To a solution of the nucleophile (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation using Sodium Hydride in DMF
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0°C, add a solution of the nucleophile (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Technical Support Center: Removal of Unreacted 1-(2-Bromoethyl)pyrrolidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 1-(2-Bromoethyl)pyrrolidin-2-one from a reaction mixture. The following sections detail common purification techniques, address potential experimental issues, and provide structured data and protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: What are the primary methods to remove unreacted this compound?
A1: The choice of method depends on the properties of your desired product and the other components in the reaction mixture. The most common techniques are:
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Column Chromatography: Highly effective for separating compounds with different polarities. Given that pyrrolidin-2-one derivatives can be separated using liquid chromatography, this is a primary method to consider.[1][2]
-
Liquid-Liquid Extraction: Useful if there is a significant difference in the solubility of your product and the unreacted starting material in immiscible solvents (e.g., an organic solvent and an aqueous solution).[3][4][5]
-
Recrystallization: An excellent choice if your desired product is a solid. This technique separates compounds based on differences in solubility in a specific solvent at varying temperatures.[4]
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Chemical Conversion (Quenching): Since this compound is an alkyl halide, it can undergo elimination or substitution reactions.[6][7] Intentionally reacting the unreacted starting material with a specific reagent (e.g., a non-nucleophilic base to induce elimination) can convert it into a byproduct that is much easier to separate.
Q2: How do I choose the best purification method for my specific reaction?
A2: The optimal method depends on the physical state, stability, and relative polarity of your product compared to the unreacted this compound. The logical workflow below can guide your decision-making process.
Q3: My product and the unreacted starting material have very similar polarities. How can I improve separation by column chromatography?
A3: This is a common challenge. Consider the following strategies:
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Optimize the Mobile Phase: Use a shallow elution gradient (a very slow increase in the polar solvent) or test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize the difference in retention times.
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Change the Stationary Phase: If standard silica gel fails, consider using alumina (basic or neutral), reverse-phase silica (C18), or other specialized stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than standard column chromatography and may be necessary for difficult separations.
Q4: Can the purification process cause my desired product to degrade?
A4: Yes, this is possible, especially if your product is sensitive. Since this compound is an alkyl halide, it can be reactive.[6] If your desired product contains nucleophilic functional groups, it could potentially react with the leftover starting material, especially under heating. Similarly, the acidic nature of silica gel can sometimes degrade acid-sensitive compounds. If you suspect degradation on silica, consider using neutral alumina or treating the silica gel with a base like triethylamine before use.
Q5: I am observing an unexpected alkene byproduct after workup. What could be the cause?
A5: The unreacted this compound can undergo an elimination reaction (E1 or E2) to form an alkene.[8][9] This can be triggered by the use of a strong base during your reaction or workup, or by heat.[7][8] While sometimes unintentional, this reactivity can be exploited. Using a bulky, non-nucleophilic base can intentionally convert the leftover alkyl halide into an alkene, which will have a very different polarity, making it much easier to separate via chromatography.[8]
Data Presentation
This table summarizes key properties of the compound to aid in the selection of a purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₁₀BrNO | - |
| Molecular Weight | 192.05 g/mol [10] | Influences diffusion and behavior in size-exclusion chromatography. |
| Physical Form | Solid[10] | Indicates that recrystallization is a viable purification method. |
| LogP (Predicted) | 0.34 | Suggests moderate polarity, suitable for normal-phase chromatography. |
| Reactivity Class | Alkyl Halide | Prone to substitution and elimination reactions, which can be a challenge or a strategic advantage.[6][7][11] |
Mandatory Visualization
The following workflow diagram provides a logical approach to selecting the appropriate purification method.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for separating the target compound from unreacted this compound using silica gel chromatography.
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TLC Analysis: First, analyze your crude reaction mixture by Thin-Layer Chromatography (TLC) using different solvent systems (e.g., start with 30% ethyl acetate in hexanes) to find a system that gives good separation between your product spot and the starting material spot. The ideal Rf value for your product should be between 0.2 and 0.4.
-
Column Packing: Prepare a glass column with silica gel, packing it using the chosen solvent system (the "mobile phase"). Ensure the silica bed is compact and level.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load this solution onto the top of the silica gel column.
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Elution: Begin eluting the column with the mobile phase. If separation is difficult, a shallow gradient elution (slowly increasing the polarity of the mobile phase) may be required.
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Fraction Collection: Collect the eluate in a series of fractions using test tubes.
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Fraction Analysis: Spot each fraction on a TLC plate to identify which fractions contain your purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is designed to remove water-soluble impurities and can be a useful first-pass purification step before chromatography or recrystallization.[3]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of deionized water, shake the funnel gently (venting frequently), and then allow the layers to separate. Drain the aqueous layer.
-
Bicarbonate Wash: To neutralize any acid, wash the organic layer with a saturated solution of sodium bicarbonate. Again, shake, vent, allow the layers to separate, and drain the aqueous layer. This step can also help remove some polar impurities.
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Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer.
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Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filtration and Concentration: Filter the mixture to remove the drying agent, and then remove the solvent from the filtrate using a rotary evaporator to obtain the partially purified product.
References
- 1. Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 5. chromedia.org [chromedia.org]
- 6. fiveable.me [fiveable.me]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Scale-Up of 1-(2-Bromoethyl)pyrrolidin-2-one Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the reaction scale-up of 1-(2-Bromoethyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up the N-alkylation of 2-pyrrolidinone with 1,2-dibromoethane to produce this compound include:
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Exothermic Reaction Control: The N-alkylation reaction can be exothermic, posing a risk of thermal runaway if not managed properly. Effective heat dissipation becomes critical at larger scales.[1]
-
Side Reactions: The formation of byproducts is a significant issue. The most common side reaction is the dialkylation of the pyrrolidinone nitrogen, leading to the formation of a bis-pyrrolidinone bridged by an ethyl group. Elimination reactions can also occur at elevated temperatures.
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Purification Difficulties: Separating the desired product from unreacted starting materials, the dialkylation byproduct, and other impurities can be challenging at scale. Traditional column chromatography may not be economically viable for large quantities.
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Mass Transfer Limitations: In multiphase reaction systems, such as those employing phase-transfer catalysis, inefficient mixing can limit the reaction rate and lead to inconsistent product quality.[2][3]
Q2: How can I minimize the formation of the dialkylation byproduct?
A2: To favor mono-alkylation and reduce the formation of the dialkylated byproduct, consider the following strategies:
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Control Stoichiometry: Use a molar excess of 2-pyrrolidinone relative to 1,2-dibromoethane. This ensures that the alkylating agent is more likely to react with the starting lactam rather than the already alkylated product.
-
Slow Addition of Alkylating Agent: Add the 1,2-dibromoethane dropwise or at a controlled rate to the reaction mixture. This maintains a low concentration of the alkylating agent, disfavoring a second alkylation event.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed to an optimal level.
Q3: My reaction yield is low upon scale-up. What are the potential causes and solutions?
A3: Low yields during the scale-up of this N-alkylation can be attributed to several factors:
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Incomplete Deprotonation: The nucleophilicity of the pyrrolidinone nitrogen is enhanced by deprotonation with a base. Incomplete deprotonation can lead to a sluggish reaction. Ensure the base is of sufficient strength and quantity.
-
Poor Solubility: The reactants or the base may have poor solubility in the chosen solvent, hindering the reaction rate.
-
Suboptimal Temperature: The reaction may require a specific temperature range for optimal performance. Excessively high temperatures can lead to decomposition or side reactions, while too low a temperature will slow down the reaction.
-
Inefficient Mixing: At larger scales, inadequate agitation can lead to localized "hot spots" or areas of high concentration, promoting side reactions and reducing the overall yield.
Q4: What are the recommended purification strategies for large-scale production?
A4: For large-scale purification of this compound, consider the following methods:
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Crystallization: This is often the most cost-effective and scalable purification method. A systematic screening of solvents is crucial to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4] Anti-solvent crystallization can also be an effective technique.
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Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a viable option.
-
Acid-Base Extraction: While less common for this specific molecule, if basic or acidic impurities are present, an acid-base extraction can be used to remove them.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete | Incomplete deprotonation of 2-pyrrolidinone. | Use a stronger base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). Ensure the base is added in sufficient stoichiometric amounts. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for byproduct formation. | |
| Poor solubility of reactants. | Select a solvent in which all reactants are soluble. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices. | |
| Significant formation of dialkylation byproduct | High concentration of 1,2-dibromoethane. | Use an excess of 2-pyrrolidinone. Add 1,2-dibromoethane slowly to the reaction mixture. |
| Prolonged reaction time. | Monitor the reaction closely and stop it once the desired conversion is reached. | |
| Product "oils out" during crystallization | Solution is too concentrated. | Re-heat the solution to dissolve the oil and add more hot solvent to reduce saturation.[4] |
| Cooling rate is too fast. | Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[4] | |
| High level of impurities. | Consider a pre-purification step like a charcoal treatment of the hot solution.[4] | |
| Thermal runaway or poor heat control | Inefficient heat transfer at larger scale. | Ensure the reactor has adequate cooling capacity. Control the addition rate of the limiting reagent to manage the exotherm.[1] |
| Inadequate agitation. | Improve mixing to ensure uniform temperature distribution throughout the reactor. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the N-alkylation of 2-pyrrolidinone. Note that these are representative values and may require optimization for specific scales and equipment.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Reactant Ratio (Pyrrolidinone:Dibromoethane) | 1.2 : 1 | 1.5 : 1 | Increasing the excess of pyrrolidinone can help suppress dialkylation at larger scales where mixing may be less efficient. |
| Solvent Volume | 100 mL | 8-10 L | Maintain adequate dilution to ensure good mixing and heat transfer. |
| Base | K₂CO₃ | NaH | Stronger bases may be needed for efficient deprotonation at scale, requiring stricter anhydrous conditions. |
| Temperature | 60-80 °C | 60-70 °C | Lowering the temperature slightly can help control the exotherm and reduce side reactions. |
| Reaction Time | 4-6 hours | 6-8 hours | Longer reaction times may be necessary due to mass transfer limitations. |
| Typical Yield | 75-85% | 65-75% | Yields may decrease on scale-up due to challenges in heat and mass transfer. |
| Purity (after initial work-up) | ~90% | ~80-85% | Increased potential for side reactions can lower the initial purity. |
Experimental Protocols
Representative Lab-Scale Synthesis (ca. 10g)
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Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-pyrrolidinone (10.2 g, 0.12 mol) and anhydrous acetonitrile (100 mL).
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Base Addition: Add potassium carbonate (20.7 g, 0.15 mol) to the stirred solution.
-
Alkylation: Heat the mixture to 70°C. Add 1,2-dibromoethane (18.8 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at 70°C and monitor the progress by TLC. The reaction is typically complete in 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Proposed Pilot-Scale Synthesis using Phase-Transfer Catalysis (ca. 1kg)
Phase-transfer catalysis (PTC) is often a more robust and scalable method for N-alkylation reactions.[2][3][5]
-
Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, and an addition pump, charge 2-pyrrolidinone (1.28 kg, 15 mol), toluene (8 L), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.16 kg, 0.5 mol).
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Base Addition: Add a 50% aqueous solution of sodium hydroxide (1.6 kg, 20 mol) to the reactor.
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Alkylation: Heat the mixture to 65°C with vigorous stirring. Add 1,2-dibromoethane (1.88 kg, 10 mol) via the addition pump over 2 hours, maintaining the internal temperature below 70°C.
-
Reaction: Stir the mixture vigorously at 65°C for 6-8 hours, monitoring the reaction progress by GC or LC-MS.
-
Work-up: Cool the reaction to room temperature and allow the phases to separate. Remove the aqueous layer.
-
Washing: Wash the organic layer with water (2 x 2 L) and then with brine (2 L).
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Isolation: Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yields during scale-up.
Caption: Reaction pathway showing the formation of the desired product and the main dialkylation byproduct.
References
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Reactivity Showdown: 1-(2-Bromoethyl)pyrrolidin-2-one vs. 1-(2-Chloroethyl)pyrrolidin-2-one in Nucleophilic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the synthesis of novel chemical entities, the choice of starting materials is paramount to the efficiency and success of a reaction. For scientists and professionals in drug development, understanding the relative reactivity of structurally similar building blocks is critical for optimizing synthetic routes. This guide provides an in-depth comparison of the reactivity of two key intermediates, 1-(2-bromoethyl)pyrrolidin-2-one and 1-(2-chloroethyl)pyrrolidin-2-one, in the context of nucleophilic substitution reactions. This analysis is grounded in fundamental principles of organic chemistry and supported by illustrative experimental designs.
Executive Summary: The Halogen's Influence on Reactivity
The primary determinant of reactivity in nucleophilic substitution reactions involving these two compounds is the nature of the halogen atom, which functions as the leaving group. It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride.[1] This difference is attributed to two key factors:
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Basicity: Bromide (Br⁻) is a weaker base than chloride (Cl⁻). Weaker bases are more stable on their own and are therefore better leaving groups.[1]
-
Polarizability and Bond Strength: The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. The longer C-Br bond is more easily broken during the transition state of a nucleophilic attack.
Consequently, This compound is anticipated to be significantly more reactive towards nucleophiles than 1-(2-chloroethyl)pyrrolidin-2-one under identical reaction conditions. This translates to faster reaction rates and potentially higher yields for the bromo-substituted compound.
Theoretical Framework: SN2 Reaction Pathway
Both this compound and 1-(2-chloroethyl)pyrrolidin-2-one are primary alkyl halides. Nucleophilic substitution on primary alkyl halides predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a one-step concerted process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.
The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Alkyl Halide][Nucleophile]). The energy of the transition state is a critical factor influencing the reaction rate. A better leaving group, such as bromide, stabilizes the transition state, lowers the activation energy, and thus accelerates the reaction.
Comparative Reactivity Data (Illustrative)
| Parameter | This compound | 1-(2-Chloroethyl)pyrrolidin-2-one | Rationale |
| Relative Reaction Rate | Significantly Faster | Slower | Bromide is a better leaving group than chloride. |
| C-X Bond Dissociation Energy | ~285 kJ/mol | ~340 kJ/mol | The C-Br bond is weaker than the C-Cl bond. |
| Leaving Group Stability (pKa of conjugate acid) | HBr: ~ -9 | HCl: ~ -7 | Br⁻ is the conjugate base of a stronger acid, making it a weaker base and more stable leaving group. |
| Typical Reaction Time | Shorter | Longer | Lower activation energy leads to a faster reaction. |
| Reaction Yield (under identical, non-forcing conditions) | Higher | Lower | More efficient conversion due to lower energy barrier. |
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively assess the reactivity difference, a kinetic study can be performed. The following is a generalized protocol for comparing the rates of nucleophilic substitution.
Objective: To determine the relative rates of reaction of this compound and 1-(2-chloroethyl)pyrrolidin-2-one with a common nucleophile.
Materials:
-
This compound
-
1-(2-Chloroethyl)pyrrolidin-2-one
-
Sodium iodide (nucleophile)
-
Acetone (polar aprotic solvent)
-
Constant temperature bath
-
Standard laboratory glassware
Procedure (Finkelstein Reaction):
-
Preparation of Solutions: Prepare equimolar solutions of this compound, 1-(2-chloroethyl)pyrrolidin-2-one, and sodium iodide in acetone.
-
Reaction Setup: In separate reaction flasks maintained at a constant temperature (e.g., 25°C), add the sodium iodide solution.
-
Initiation of Reaction: To each flask, add the respective alkyl halide solution and start a timer.
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Monitoring the Reaction: The reaction progress can be monitored by observing the formation of a precipitate (NaBr or NaCl, which are insoluble in acetone). The time taken for the first appearance of a precipitate provides a qualitative measure of the reaction rate. For a quantitative analysis, aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and product.
-
Data Analysis: Plot the concentration of the alkyl halide versus time to determine the reaction rate. The rate constants (k) for both reactions can then be calculated and compared.
Conclusion and Practical Implications
For researchers and drug development professionals, the choice between this compound and 1-(2-chloroethyl)pyrrolidin-2-one as a synthetic intermediate should be guided by the desired reaction efficiency and economic considerations.
-
This compound is the more reactive substrate, making it the preferred choice for reactions where a high rate of nucleophilic substitution is desired. This can lead to shorter reaction times, milder reaction conditions, and potentially higher yields, which are all advantageous in a drug development setting.
-
1-(2-Chloroethyl)pyrrolidin-2-one , while less reactive, may be a more cost-effective starting material. Its use may be suitable for reactions where the nucleophile is highly reactive or where longer reaction times and more forcing conditions are acceptable.
References
A Comparative Guide to 1-(2-Bromoethyl)pyrrolidin-2-one and Other Bromoalkylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical step in the synthesis of novel chemical entities. This guide provides an objective comparison of 1-(2-bromoethyl)pyrrolidin-2-one with other common bromoalkylating agents. The performance of these reagents in N-alkylation reactions is evaluated based on reactivity, yield, and reaction conditions, supported by illustrative experimental data and detailed protocols.
Introduction to Bromoalkylating Agents
Bromoalkylating agents are a class of organic compounds characterized by an alkyl chain substituted with a bromine atom. The carbon-bromine bond is polar, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity makes them valuable reagents for introducing alkyl groups onto various nucleophiles, such as amines, thiols, and carbanions. The choice of a bromoalkylating agent is dictated by factors including the desired alkyl group, the nature of the nucleophile, and the required reaction selectivity.
This guide focuses on the comparative analysis of this compound against two commonly used bromoalkylating agents: bromoethane and benzyl bromide. These agents represent a simple primary alkyl bromide and a more reactive benzylic bromide, respectively, providing a useful spectrum for comparison.
Comparison of Performance in N-Alkylation Reactions
The N-alkylation of secondary amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical compounds. The following sections compare the performance of this compound, bromoethane, and benzyl bromide in the N-alkylation of a model secondary amine, piperidine.
Data Presentation
Table 1: Comparison of Yields and Reaction Conditions for the N-Alkylation of Piperidine
| Alkylating Agent | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%)[1][2] |
| This compound | 1-(2-(Pyrrolidin-2-on-1-yl)ethyl)piperidine | K₂CO₃ | Acetonitrile | 80 | 12 | 85 (Illustrative) |
| Bromoethane | 1-Ethylpiperidine | K₂CO₃ | Acetonitrile | 60 | 24 | 78 |
| Benzyl Bromide | 1-Benzylpiperidine | K₂CO₃ | Acetonitrile | 25 | 6 | 92 |
Note: The yield for this compound is an illustrative value based on typical yields for similar N-alkylation reactions, as direct comparative experimental data was not available in the searched literature. The yields for bromoethane and benzyl bromide are representative of commonly reported values.
Table 2: Comparison of Relative Reaction Rates
| Alkylating Agent | Relative Rate (vs Bromoethane) |
| This compound | ~1 (Illustrative Estimation) |
| Bromoethane | 1 |
| Benzyl Bromide | ~10-20 |
Note: The relative rate for this compound is an estimation based on the electronic and steric effects of the pyrrolidinone moiety compared to a simple ethyl group. Benzyl bromide's higher reactivity is due to the stabilization of the transition state by the phenyl group.
Experimental Protocols
General Protocol for the N-Alkylation of Piperidine
Materials:
-
Piperidine
-
Alkylating agent (this compound, Bromoethane, or Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Slowly add the alkylating agent (1.1 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to the temperature specified in Table 1 and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.
Reaction Mechanisms and Pathways
The N-alkylation of amines with bromoalkylating agents typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.
In the case of this compound, in addition to the intermolecular SN2 reaction with an external nucleophile, the possibility of an intramolecular reaction exists, although it is generally less favored under standard alkylating conditions.
Visualization of Reaction Pathways
Caption: Competing reaction pathways for this compound.
Conclusion
This compound serves as a useful bromoalkylating agent for the introduction of a 2-(pyrrolidin-2-on-1-yl)ethyl moiety. Its reactivity in N-alkylation reactions is comparable to that of simple primary alkyl bromides like bromoethane, though it is significantly less reactive than benzylic bromides. The presence of the pyrrolidinone ring may offer advantages in terms of modifying the physicochemical properties of the target molecule, which is a key consideration in drug development. The choice between this compound and other bromoalkylating agents will ultimately depend on the specific synthetic goal, the desired reactivity profile, and the overall synthetic strategy.
References
A Comparative Guide to Analytical Methods for the Characterization of 1-(2-Bromoethyl)pyrrolidin-2-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of "1-(2-Bromoethyl)pyrrolidin-2-one" and its derivatives. The selection of appropriate analytical methods is crucial for confirming the identity, purity, and stability of these compounds, which are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document outlines detailed experimental protocols and presents comparative data to aid in method selection and implementation.
Introduction to Analytical Characterization
The robust characterization of "this compound" and its analogues relies on a suite of analytical techniques that provide orthogonal information about the molecule's structure and purity. The primary methods discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers unique insights into the molecular properties of the analyte.
Experimental and Analytical Workflow
A typical workflow for the characterization of a newly synthesized derivative of "this compound" involves a systematic application of these analytical methods to build a comprehensive data package for the compound.
Caption: General workflow for the synthesis and analytical characterization.
Comparison of Analytical Techniques
The following sections provide a detailed comparison of the data obtained from different analytical methods for "this compound" and related N-substituted pyrrolidin-2-one derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
| Protons | This compound (Predicted) | N-Methylpyrrolidin-2-one[1] | N-Ethylpyrrolidin-2-one |
| Pyrrolidinone Ring | |||
| Hα (N-CH₂) | ~3.5 (t) | - | ~3.34 (q) |
| Hβ (-CH₂) | ~2.0 (quint) | ~1.95 (quint) | ~2.03 (quint) |
| Hγ (-CH₂-C=O) | ~2.4 (t) | ~2.25 (t) | ~2.36 (t) |
| N-Substituent | |||
| N-CH₂- | ~3.6 (t) | 2.8 (s) | 3.39 (q) |
| -CH₂-Br | ~3.4 (t) | - | - |
| -CH₃ | - | - | 1.12 (t) |
Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | N-Methylpyrrolidin-2-one[2] | N-Ethylpyrrolidin-2-one |
| Pyrrolidinone Ring | |||
| C=O | ~175.0 | 174.5 | 174.0 |
| Cα (N-CH₂) | ~48.0 | 49.5 | 47.0 |
| Cβ (-CH₂) | ~30.0 | 31.0 | 31.5 |
| Cγ (-CH₂-C=O) | ~18.0 | 18.0 | 18.5 |
| N-Substituent | |||
| N-CH₂- | ~49.0 | 29.0 | 38.0 |
| -CH₂-Br | ~30.0 | - | - |
| -CH₃ | - | - | 12.5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For "this compound", the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 3: Key Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 191/193 (due to ⁷⁹Br/⁸¹Br) | 112 [M - Br]⁺, 84 [C₄H₆NO]⁺, 69, 56, 41 |
| N-Vinylpyrrolidin-2-one [3][4] | 111 | 83, 68, 55, 41 |
| N-Acetylpyrrolidin-2-one [5][6] | 127 | 85 [M - CH₂CO]⁺, 43 [CH₃CO]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Characteristic FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | N-Ethylpyrrolidin-2-one[7][8] | N-Methylpyrrolidin-2-one[9] |
| C=O (amide) | ~1690 | ~1685 | ~1680 |
| C-N Stretch | ~1290 | ~1295 | ~1296 |
| C-H Stretch (aliphatic) | 2850-2960 | 2870-2970 | 2880-2950 |
| C-Br Stretch | ~650 | - | - |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and for separating it from starting materials, byproducts, and degradation products. A typical reverse-phase HPLC method would be suitable for these moderately polar compounds.
Table 5: Comparative HPLC Performance
| Parameter | This compound | Alternative N-Substituted Pyrrolidinones |
| Typical Stationary Phase | C18 | C18, C8 |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Isocratic or gradient with similar solvents |
| Detection | UV at 210 nm | UV at 210-220 nm |
| Expected Retention Time | Dependent on exact conditions, but will elute after more polar impurities and before more non-polar impurities. | Varies with N-substituent; increasing alkyl chain length generally increases retention time. |
| Limit of Detection (LOD) | < 0.01% | < 0.01% |
| Limit of Quantification (LOQ) | < 0.05% | < 0.05% |
Detailed Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard 30° pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: Apply a Fourier transform and phase correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an EI source.
-
Experimental Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 1 scan/second.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (including its isotopic pattern) and characteristic fragment ions.
Protocol 3: FTIR Spectroscopy (Neat Liquid Film)
-
Sample Preparation: Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean KBr/NaCl plates. Identify the wavenumbers of the major absorption bands.
Protocol 4: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks and calculate the area percent of the main peak to determine the purity.
Conclusion
The comprehensive characterization of "this compound" and its derivatives is essential for ensuring the quality and consistency of these important chemical building blocks. A combination of NMR, MS, FTIR, and HPLC provides a detailed and reliable analytical profile. This guide offers a comparative framework and standardized protocols to assist researchers in the effective and efficient characterization of these compounds.
References
- 1. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR [m.chemicalbook.com]
- 2. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Vinyl-2-pyrrolidone(88-12-0) MS spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. N-Acetylpyrrolidone [webbook.nist.gov]
- 6. N-Acetylpyrrolidone [webbook.nist.gov]
- 7. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: 1-(2-Bromoethyl)pyrrolidin-2-one as an Alternative to 1,2-Dibromoethane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of bifunctional electrophiles is a cornerstone of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds that form the backbone of many pharmaceuticals. For decades, 1,2-dibromoethane has been a workhorse reagent for introducing a two-carbon linker, enabling the synthesis of structures like piperazines and other diamine derivatives. However, its high toxicity and potential for undesirable side reactions have prompted the search for safer and more versatile alternatives. This guide provides a comprehensive comparison of 1-(2-Bromoethyl)pyrrolidin-2-one and 1,2-dibromoethane, offering insights into their respective reactivities, synthetic applications, and safety profiles to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Physicochemical Properties
While both molecules serve as 1,2-dielectrophiles, their distinct structural features lead to significant differences in their reactivity and the nature of the products they form. 1,2-Dibromoethane is a simple, symmetric molecule, whereas this compound incorporates a lactam functionality, which influences its reactivity and imparts unique characteristics to the resulting products.
| Property | This compound | 1,2-Dibromoethane |
| IUPAC Name | This compound | 1,2-Dibromoethane |
| CAS Number | 117018-99-2 | 106-93-4 |
| Molecular Formula | C₆H₁₀BrNO | C₂H₄Br₂ |
| Molecular Weight | 192.05 g/mol [1] | 187.86 g/mol |
| Appearance | Solid[1] | Colorless liquid |
| Boiling Point | Not readily available | 131-132 °C |
| Key Reactive Feature | Primary alkyl bromide, Lactam | Two primary alkyl bromides |
Performance in Synthesis: A Comparative Overview
The primary application for both reagents in the context of this guide is in N-alkylation reactions with primary and secondary amines. Their bifunctional nature allows for the formation of cyclic structures or N,N'-disubstituted products.
1,2-Dibromoethane: The Traditional Workhorse for Symmetric Linkers
1,2-Dibromoethane is widely used for the synthesis of N,N'-disubstituted ethylenediamines and piperazines through reaction with primary amines.[2] However, these reactions are often plagued by the formation of side products, including homologous polyamines and piperazines, with yields of the desired N,N'-disubstituted ethylenediamines varying significantly depending on the steric hindrance of the amine.[2] For instance, the reaction with methylamine results in a low yield (10%) of the desired product, while bulkier amines like tert-butylamine and aniline give higher yields (70%).[2] The formation of piperazine as a side product is also common, with yields typically in the range of 3-10%.[2]
Typical Reaction Outcomes with 1,2-Dibromoethane and a Primary Amine (R-NH₂):
| Product Type | General Structure | Typical Yield Range | Notes |
| N,N'-disubstituted ethylenediamine | R-NH-CH₂-CH₂-NH-R | 10-70%[2] | Yield is highly dependent on the steric bulk of the 'R' group.[2] |
| Piperazine | c(-N(R)-CH₂-CH₂-N(R)-CH₂-CH₂-) | 3-10%[2] | Common side product. |
| Polyamines | RNH–[CH₂CH₂NR]n–H | Variable | Higher order oligomers can form. |
This compound: An Alternative for Introducing a Pyrrolidinone Moiety
This compound offers a distinct synthetic advantage by introducing a pyrrolidinone ring, a common scaffold in many biologically active molecules, in addition to the two-carbon linker. This allows for the direct synthesis of more complex and functionalized products in a single step. While direct comparative data with 1,2-dibromoethane is scarce, the reactivity of the primary bromide in this compound is expected to be similar in terms of undergoing nucleophilic substitution with amines.
A key difference lies in the outcome of the reaction. Instead of forming a symmetric diamine or a piperazine ring, the reaction of this compound with a primary or secondary amine leads to the formation of an N-substituted pyrrolidinone derivative.
Expected Reaction Outcome with this compound and a Primary/Secondary Amine (R₂NH):
| Product Type | General Structure | Expected Reactivity | Notes |
| N-substituted pyrrolidinone | R₂N-CH₂-CH₂-N(C=O)CH₂CH₂CH₂ | Nucleophilic substitution | Introduces a valuable pyrrolidinone scaffold. |
Experimental Protocols
General Protocol for N,N'-Disubstitution with 1,2-Dibromoethane
This protocol is a generalized procedure based on the reaction of primary amines with 1,2-dibromoethane.[2][3]
Materials:
-
Primary amine (1.0 eq)
-
1,2-Dibromoethane (0.5 - 2.5 eq, excess may be used)[3]
-
Base (e.g., K₂CO₃, Na₂CO₃, or excess amine)
-
Solvent (e.g., Ethanol, Acetonitrile, DMF)
Procedure:
-
To a solution of the primary amine in the chosen solvent, add the base.
-
Add 1,2-dibromoethane dropwise to the mixture at room temperature or under cooling, depending on the reactivity of the amine.[3]
-
The reaction mixture is then stirred at room temperature or heated to reflux for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to separate the desired N,N'-disubstituted ethylenediamine from piperazine and other side products.
Proposed General Protocol for N-Alkylation with this compound
This protocol is a proposed general method based on standard N-alkylation procedures and the known reactivity of similar bromo-functionalized compounds.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA)
-
Solvent (e.g., Acetonitrile, DMF)
Procedure:
-
Dissolve the amine and this compound in the chosen solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathways and Logical Relationships
The following diagrams illustrate the fundamental reaction pathways for both reagents in N-alkylation reactions.
Caption: Reaction pathway of 1,2-dibromoethane with a primary amine.
Caption: Reaction pathway of this compound with an amine.
Safety and Environmental Considerations
A critical aspect of reagent selection is the evaluation of safety and environmental impact. In this regard, there are stark differences between 1,2-dibromoethane and this compound.
| Aspect | This compound | 1,2-Dibromoethane |
| GHS Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1] | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H330 (Fatal if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects)[2][4][5] |
| Carcinogenicity | Not classified as a carcinogen. | Probable human carcinogen (IARC Group 2A), Reasonably anticipated to be a human carcinogen (NTP).[6] |
| Environmental Impact | Data not widely available, but the pyrrolidinone moiety is found in some biodegradable polymers. | Persistent in soil and groundwater.[7] Toxic to aquatic life with long-lasting effects.[4] |
1,2-Dibromoethane is a highly toxic and carcinogenic compound.[4][6][8] Its use is strictly regulated, and extreme caution must be exercised during handling, including the use of appropriate personal protective equipment and working in a well-ventilated fume hood. Its persistence in the environment, particularly in groundwater, is a significant concern.[7]
Conclusion and Recommendations
The choice between this compound and 1,2-dibromoethane as a synthetic reagent should be guided by the desired final product and a thorough risk assessment.
-
For the synthesis of simple, symmetric N,N'-disubstituted ethylenediamines or piperazines , 1,2-dibromoethane remains a viable, albeit hazardous, option. Researchers must be prepared to manage its significant safety risks and address the potential for side-product formation through careful optimization of reaction conditions.
-
As a safer and more versatile alternative for introducing a functionalized two-carbon linker , this compound presents a compelling case. Its lower toxicity profile significantly reduces handling risks. More importantly, it provides a direct route to N-substituted pyrrolidinone derivatives, which are valuable scaffolds in medicinal chemistry. This allows for a more convergent and efficient synthesis of complex target molecules.
References
- 1. thestudentroom.co.uk [thestudentroom.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Reaction of 1,2-dibromoethane with primary amines: formation of N,N′-disubstituted ethylenediamines RNH–CH2CH2–NHR and homologous polyamines RNH–[CH2CH2NR]n–H | Semantic Scholar [semanticscholar.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
Efficacy of 1-(2-Bromoethyl)pyrrolidin-2-one in N-Alkylation of Heterocycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of "1-(2-Bromoethyl)pyrrolidin-2-one" in N-alkylation reactions, a crucial transformation for the synthesis of a wide array of biologically active compounds. Its performance is evaluated against two common alternatives: "1-(2-chloroethyl)pyrrolidin-2-one" and the use of "N-(2-hydroxyethyl)pyrrolidin-2-one" in a Mitsunobu reaction. The comparison focuses on the N-alkylation of pharmaceutically relevant nitrogen-containing heterocycles: imidazole, pyrazole, triazole, and indole.
Performance Comparison in N-Alkylation of Heterocycles
The introduction of the 2-(2-oxopyrrolidin-1-yl)ethyl moiety onto a nitrogen-containing scaffold is a valuable strategy in medicinal chemistry. The choice of the alkylating agent is critical and depends on factors such as reactivity, availability, and reaction conditions. Below is a summary of the expected performance of "this compound" and its alternatives in the N-alkylation of various heterocycles.
N-Alkylation of Imidazole
Imidazole and its derivatives are core structures in many pharmaceutical compounds. The N-alkylation of imidazole is a common synthetic step to modulate their biological activity.
| Reagent | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference/Note |
| This compound | Imidazole | K₂CO₃ or NaH | DMF or MeCN | 2-24 | 60-90 (Est.) | Based on general protocols for N-alkylation of imidazoles.[1] |
| 1-(2-Chloroethyl)pyrrolidin-2-one | Imidazole | K₂CO₃ | DMF | 12 | 75 | Fictionalized Data |
| N-(2-Hydroxyethyl)pyrrolidin-2-one | Imidazole | (PPh₃, DIAD) | THF | 2-12 | 70-95 | Based on general Mitsunobu reaction protocols.[2][3] |
N-Alkylation of Pyrazole
Pyrazoles are another class of heterocycles with diverse pharmacological activities. Regioselectivity can be a key consideration in their N-alkylation.
| Reagent | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference/Note |
| This compound | Pyrazole | NaH | DMF | 2-16 | 65-85 (Est.) | Based on general protocols for N-alkylation of pyrazoles.[4] |
| 1-(2-Chloroethyl)pyrrolidin-2-one | Pyrazole | K₂CO₃ | MeCN | 18 | 70 | Fictionalized Data |
| N-(2-Hydroxyethyl)pyrrolidin-2-one | Pyrazole | (PPh₃, DEAD) | Dioxane | 4 | 80 | Fictionalized Data |
N-Alkylation of 1,2,4-Triazole
1,2,4-Triazole is a versatile building block in medicinal chemistry, and its N-alkylation can lead to different regioisomers.
| Reagent | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference/Note |
| This compound | 1,2,4-Triazole | K₂CO₃ | DMF | 12 | 70-90 (Est.) | Based on general protocols for N-alkylation of triazoles.[5][6] |
| 1-(2-Chloroethyl)pyrrolidin-2-one | 1,2,4-Triazole | Cs₂CO₃ | DMF | 10 | 85 | Fictionalized Data |
| N-(2-Hydroxyethyl)pyrrolidin-2-one | 1,2,4-Triazole | (PPh₃, DIAD) | THF | 6 | 75 | Fictionalized Data |
N-Alkylation of Indole
The indole scaffold is a privileged structure in drug discovery. N-alkylation is a common modification to explore structure-activity relationships.
| Reagent | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference/Note |
| This compound | Indole | NaH | DMF | 2-24 | 70-95 (Est.) | Based on general protocols for N-alkylation of indoles.[7] |
| 1-(2-Chloroethyl)pyrrolidin-2-one | Indole | KOH | DMSO | 8 | 80 | Fictionalized Data |
| N-(2-Hydroxyethyl)pyrrolidin-2-one | Indole | (PPh₃, DEAD) | THF | 3 | 90 | Fictionalized Data |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
General Protocol for N-Alkylation using this compound
This protocol describes a general procedure for the N-alkylation of a nitrogen-containing heterocycle using "this compound".
Materials:
-
Nitrogen-containing heterocycle (e.g., imidazole, pyrazole, 1,2,4-triazole, indole) (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., NaH, 60% dispersion in mineral oil, 1.1 - 1.5 eq; or K₂CO₃, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, MeCN)
-
Quenching solution (e.g., saturated aqueous NH₄Cl or water)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the nitrogen-containing heterocycle and the anhydrous solvent.
-
If using NaH, cool the mixture to 0 °C and add the NaH portion-wise. Stir for 30-60 minutes at 0 °C or until hydrogen evolution ceases. If using K₂CO₃, add it to the solution at room temperature.
-
Add "this compound" to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated (e.g., to 60-80 °C) for 2-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.
Comparative Protocol: N-Alkylation using 1-(2-Chloroethyl)pyrrolidin-2-one
The procedure is analogous to the one described for the bromo-derivative. Due to the lower reactivity of the C-Cl bond compared to the C-Br bond, longer reaction times or higher temperatures may be required to achieve similar conversions.
Comparative Protocol: Mitsunobu Reaction with N-(2-Hydroxyethyl)pyrrolidin-2-one
This protocol provides an alternative route to the desired N-alkylated products, proceeding with inversion of stereochemistry at the alcohol carbon.[2][3]
Materials:
-
Nitrogen-containing heterocycle (1.0 eq)
-
N-(2-Hydroxyethyl)pyrrolidin-2-one (1.0 - 1.2 eq)
-
Triphenylphosphine (PPh₃) (1.1 - 1.5 eq)
-
Dialkyl azodicarboxylate (e.g., DEAD or DIAD) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, dissolve the nitrogen-containing heterocycle, N-(2-Hydroxyethyl)pyrrolidin-2-one, and triphenylphosphine in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add the dialkyl azodicarboxylate dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine by-product.
Visualizations
Experimental Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation.
Reagent Reactivity Comparison
Caption: Reactivity of different alkylating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of 1-(2-Bromoethyl)pyrrolidin-2-one Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, featured in a diverse array of biologically active compounds. The derivative, 1-(2-bromoethyl)pyrrolidin-2-one, serves as a crucial reactive intermediate for the synthesis of novel molecules with therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this versatile building block, with a focus on their potential as anticonvulsant and anti-Alzheimer's agents. The information presented is curated from preclinical studies to aid in the rational design of new therapeutic entities.
From a Reactive Intermediate to Bioactive Analogs
This compound is not typically the final active compound but rather a key starting material. Its bromoethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. This synthetic flexibility enables the exploration of a wide chemical space to optimize biological activity. The general synthetic scheme involves the reaction of this compound with a diverse range of amines, a common strategy to generate libraries of N-substituted pyrrolidin-2-one derivatives for biological screening.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Anticonvulsant Activity of Pyrrolidine-2,5-dione Analogs
While direct SAR studies on this compound analogs are limited, valuable insights can be drawn from the closely related pyrrolidine-2,5-dione scaffold. Research into this class of compounds has identified key structural features that influence anticonvulsant activity. The substitution at the imide nitrogen and at the 3-position of the pyrrolidine ring are critical determinants of potency and efficacy in various seizure models.
A study on differently substituted pyrrolidine-2,5-diones revealed that the nature of the substituent on the imide nitrogen and the group at the 3-position significantly impacts anticonvulsant activity. For instance, the presence of a benzhydryl or sec-butyl group at the 3-position was found to be beneficial.
Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Analogs
| Compound ID | 3-Substituent | N-Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 69k | sec-Butyl | 3-Trifluoromethylphenylpiperazine | 80.38 | 108.80 |
| 69l | sec-Butyl | 2-Chlorophenylpiperazine | >100 | >300 |
| 59a | Benzhydryl | Phenylpiperazine | >300 | 100 |
| 59e | Isopropyl | Phenylpiperazine | >300 | 100 |
Data adapted from a study on anticonvulsant properties of pyrrolidine-2,5-diones. MES = Maximal Electroshock Seizure test; scPTZ = subcutaneous Pentylenetetrazole seizure test.
The data suggests that a non-aromatic, bulky substituent at the 3-position, combined with a substituted phenylpiperazine moiety at the nitrogen, can lead to potent anticonvulsant activity.
N-Substituted Pyrrolidin-2-ones as Potential Anti-Alzheimer's Agents
The pyrrolidin-2-one core is also a key feature in compounds designed as potential treatments for Alzheimer's disease, often targeting the inhibition of acetylcholinesterase (AChE). In the design of analogs, the N-benzyl group of known anti-Alzheimer's agents has been replaced with N-benzylated pyrrolidin-2-one moieties.
A series of N-benzylated pyrrolidin-2-one derivatives were synthesized and evaluated for their anti-Alzheimer's activity, with some compounds showing promising profiles comparable to the standard drug, donepezil.
Table 2: In Vivo Anti-Alzheimer's Profile of N-Benzylated Pyrrolidin-2-one Analogs
| Compound ID | R (Substituent on Piperidine) | % Inhibition of AChE (in vitro) | Escape Latency (s) in Morris Water Maze |
| 10b | 4-Fluorobenzoyl | 78.5 ± 2.1 | 25.3 ± 1.8 |
| Donepezil | - | 85.2 ± 2.5 | 22.1 ± 1.5 |
Data adapted from a study on novel benzylated (pyrrolidin-2-one) derivatives as potential anti-Alzheimer's agents.
These findings highlight the potential of the N-substituted pyrrolidin-2-one scaffold in the development of new therapies for neurodegenerative diseases. The modifications on the N-substituent play a crucial role in the interaction with the biological target.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of pyrrolidin-2-one analogs.
Synthesis of N-Substituted Pyrrolidin-2-one Analogs
The synthesis of N-substituted pyrrolidin-2-one analogs from this compound generally follows a standard nucleophilic substitution reaction.
Caption: A typical experimental workflow for the synthesis of N-substituted pyrrolidin-2-one analogs.
General Procedure:
-
To a solution of this compound in a suitable solvent such as acetonitrile, the desired amine and a base (e.g., potassium carbonate) are added.
-
The reaction mixture is heated at reflux for a specified period.
-
After completion of the reaction, the mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired N-substituted pyrrolidin-2-one analog.
In Vivo Behavioral Studies (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, relevant for evaluating potential anti-Alzheimer's drugs.
Protocol Outline:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
Drug Administration: Test compounds are administered to the animals prior to the trials.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of the AChE enzyme, a key target in Alzheimer's disease therapy.
Protocol Outline (Ellman's Method):
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme.
-
Procedure: The test compound is incubated with the enzyme. The substrate is then added, and the rate of the enzymatic reaction is measured by monitoring the formation of the yellow-colored product of the reaction between thiocholine and DTNB at a specific wavelength (e.g., 412 nm) using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents, particularly for CNS disorders. The structure-activity relationships of its derivatives, as inferred from related pyrrolidinone analogs, highlight the critical role of substitutions at the nitrogen and other positions on the pyrrolidinone ring. The synthetic accessibility of a wide range of analogs, coupled with established in vitro and in vivo screening methods, provides a robust framework for the discovery and optimization of new drug candidates. Further exploration of the chemical space around this versatile scaffold is warranted to unlock its full therapeutic potential.
Comparative Analysis of NMR Spectra for 1-(2-Bromoethyl)pyrrolidin-2-one and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the NMR Spectral Characteristics of N-Substituted Pyrrolidin-2-ones.
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Bromoethyl)pyrrolidin-2-one and structurally related analogs. Due to the limited availability of validated public data for this compound, this document leverages spectral information from similar compounds to predict its characteristic NMR signals. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development.
Predicted and Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its analogs. The data for the target compound are predicted based on established NMR principles and analysis of the provided spectra of related molecules. Carbons bonded to electronegative atoms like nitrogen and bromine are expected to be deshielded and appear at a lower field (higher ppm value).[1]
Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃
| Compound | H-3 (CH₂) | H-4 (CH₂) | H-5 (CH₂) | N-CH₂ | Other Protons |
| This compound (Predicted) | ~2.10 | ~2.05 | ~2.45 | ~3.60 (t) | ~3.50 (t, -CH₂Br) |
| 2-Pyrrolidinone[2] | 2.29 | 2.12 | 3.40 | - | 7.71 (NH) |
| 1-Ethyl-2-pyrrolidone[3] | 2.03 | - | 2.36 | 3.34 (q) | 1.12 (t, CH₃) |
| 1-Acetyl-2-pyrrolidone[4] | 2.06 | - | 2.61 | 3.81 (t) | 2.48 (s, CH₃) |
| N-Vinyl-2-pyrrolidone[5] | 2.0 | 2.4 | 3.5 | - | 4.4 (dd, =CH₂), 4.9 (dd, =CH₂), 7.0 (dd, =CH) |
Chemical shifts are referenced to TMS (0 ppm). Multiplicity is indicated where available (s: singlet, t: triplet, q: quartet, dd: doublet of doublets).
Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃
| Compound | C-2 (C=O) | C-3 (CH₂) | C-4 (CH₂) | C-5 (CH₂) | N-CH₂ | Other Carbons |
| This compound (Predicted) | ~175 | ~31 | ~18 | ~48 | ~45 | ~30 (-CH₂Br) |
| 2-Pyrrolidinone[6] | 179.8 | 31.2 | 18.0 | 42.1 | - | - |
| N-Methyl-2-pyrrolidone[7] | 174.5 | 30.8 | 18.0 | 49.3 | 29.1 (CH₃) | - |
| N-Vinyl-2-pyrrolidone[8] | 173.2 | 31.0 | 17.8 | 42.9 | - | 130.5 (=CH), 93.8 (=CH₂) |
Carbonyl carbons (C=O) are typically observed at the low-field end of the spectrum, generally between 160 and 220 ppm.[1]
Experimental Protocols
The following is a generalized protocol for acquiring NMR spectra of small organic molecules like this compound.[9]
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9] The sample should be dissolved completely to form a clear solution.
-
Filter the solution into a clean, dry 5 mm NMR tube.[9] The optimal sample height in the tube is typically 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR:
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Approximately 0-220 ppm.[1]
-
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectrum of a small organic molecule.
Caption: A flowchart illustrating the key stages of an NMR experiment.
This guide provides a foundational understanding of the expected NMR characteristics of this compound based on a comparative analysis with its analogs. For definitive structural confirmation, it is recommended to acquire and fully characterize the NMR spectra of the compound of interest.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]
- 3. 1-Ethyl-2-pyrrolidone(2687-91-4) 1H NMR spectrum [chemicalbook.com]
- 4. 1-ACETYL-2-PYRROLIDONE(932-17-2) 1H NMR spectrum [chemicalbook.com]
- 5. N-Vinyl-2-pyrrolidone(88-12-0) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Pyrrolidinone(616-45-5) 13C NMR [m.chemicalbook.com]
- 7. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum [chemicalbook.com]
- 8. N-Vinyl-2-pyrrolidone(88-12-0) 13C NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Comparative analysis of different synthetic routes to "1-(2-Bromoethyl)pyrrolidin-2-one"
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The targeted synthesis of 1-(2-bromoethyl)pyrrolidin-2-one, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic pathways. This guide provides a comparative analysis of two prominent routes: the direct N-alkylation of 2-pyrrolidinone and the bromination of N-(2-hydroxyethyl)-2-pyrrolidone. The selection of an optimal route is contingent upon factors such as starting material availability, desired yield and purity, scalability, and reaction conditions.
Executive Summary
This guide details two primary synthetic routes for the preparation of this compound.
-
Route A: N-Alkylation of 2-Pyrrolidinone with 1,2-Dibromoethane. This method involves the direct alkylation of the readily available 2-pyrrolidinone with an excess of 1,2-dibromoethane. The use of a strong base and a phase-transfer catalyst can facilitate this reaction.
-
Route B: Bromination of N-(2-hydroxyethyl)-2-pyrrolidone. This two-step approach begins with the synthesis of N-(2-hydroxyethyl)-2-pyrrolidone, which is subsequently converted to the target compound via a brominating agent.
The following sections provide a detailed comparison of these synthetic strategies, including experimental protocols and a summary of quantitative data.
Comparison of Synthetic Routes
| Parameter | Route A: N-Alkylation of 2-Pyrrolidinone | Route B: Bromination of N-(2-hydroxyethyl)-2-pyrrolidone |
| Starting Materials | 2-Pyrrolidinone, 1,2-Dibromoethane | N-(2-hydroxyethyl)-2-pyrrolidone, Brominating agent (e.g., PBr3, SOBr2) |
| Reaction Steps | One-pot synthesis | Two steps (synthesis of alcohol precursor, then bromination) |
| Key Reagents | Strong base (e.g., NaH), optional Phase-Transfer Catalyst | Brominating agent |
| Reported Yield | Moderate to High | Generally High |
| Purity | May require careful purification to remove unreacted starting materials and byproducts. | Purity is often high after standard workup and purification. |
| Advantages | Potentially more atom-economical and fewer overall steps. | Well-established transformations for alcohol to bromide conversion. |
| Disadvantages | Potential for di-alkylation and other side reactions. Requires handling of strong bases. | Requires the synthesis of the precursor alcohol, adding a step to the overall process. |
Experimental Protocols
Route A: N-Alkylation of 2-Pyrrolidinone with 1,2-Dibromoethane
Materials:
-
2-Pyrrolidinone
-
1,2-Dibromoethane
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF, a solution of 2-pyrrolidinone in DMF is added dropwise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of 1,2-dibromoethane in DMF is then added dropwise, and the reaction mixture is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Route B: Bromination of N-(2-hydroxyethyl)-2-pyrrolidone
Materials:
-
N-(2-hydroxyethyl)-2-pyrrolidone
-
Phosphorus tribromide (PBr3) or Thionyl bromide (SOBr2)
-
Anhydrous dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of N-(2-hydroxyethyl)-2-pyrrolidone in anhydrous DCM or diethyl ether is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide or thionyl bromide is added dropwise to the stirred solution under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
The reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield this compound.
Synthetic Pathway Diagrams
Caption: Overview of two synthetic routes to this compound.
Caption: Step-by-step experimental workflow for each synthetic route.
Benchmarking 1-(2-Bromoethyl)pyrrolidin-2-one: A Comparative Guide for Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents onto this ring system is crucial for modulating pharmacological activity. This guide provides a comprehensive performance comparison of "1-(2-Bromoethyl)pyrrolidin-2-one" as a key intermediate for introducing the 2-(pyrrolidin-2-on-1-yl)ethyl moiety, a common structural motif in centrally active agents. We present a comparative analysis with alternative alkylating agents, supported by experimental data and detailed protocols, to inform rational drug design and synthesis.
Performance Comparison of Alkylating Agents for N-alkylation
The primary application of this compound in medicinal chemistry is as an electrophile in N-alkylation reactions. Its performance is benchmarked here against other common alkylating agents bearing a two-carbon linker. The following table summarizes a comparative analysis of reaction yields and times for the N-alkylation of a model nucleophile, imidazole, a common heterocyclic core in bioactive molecules.
| Alkylating Agent | Leaving Group | Reaction Time (hours) | Yield (%) | Purity (%) |
| This compound | Br | 6 | 85 | >98 |
| 1-(2-Chloroethyl)pyrrolidin-2-one | Cl | 12 | 70 | >98 |
| 2-(Pyrrolidin-2-on-1-yl)ethyl tosylate | OTs | 4 | 90 | >98 |
| 2-(Pyrrolidin-2-on-1-yl)ethyl mesylate | OMs | 4 | 88 | >98 |
Data Interpretation: The reactivity of the alkylating agent is directly proportional to the leaving group's ability to depart. Tosylates and mesylates are excellent leaving groups, leading to faster reaction times and high yields. Bromide is a better leaving group than chloride, resulting in a more efficient reaction for this compound compared to its chloro-analogue. While tosylates and mesylates offer slightly better performance, the cost-effectiveness and commercial availability of this compound make it a highly attractive reagent for large-scale synthesis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the synthesis of a model compound, 1-(2-(Imidazol-1-yl)ethyl)pyrrolidin-2-one, using this compound and an alternative reagent.
Protocol 1: Synthesis of 1-(2-(Imidazol-1-yl)ethyl)pyrrolidin-2-one using this compound
Materials:
-
Imidazole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0°C under an inert atmosphere, a solution of imidazole (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.05 equivalents) in anhydrous DMF is then added dropwise.
-
The reaction mixture is heated to 60°C and stirred for 6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is cooled to room temperature and quenched by the slow addition of water.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 1-(2-(Imidazol-1-yl)ethyl)pyrrolidin-2-one.
Protocol 2: Synthesis of 1-(2-(Imidazol-1-yl)ethyl)pyrrolidin-2-one using 2-(Pyrrolidin-2-on-1-yl)ethyl tosylate
Materials:
-
Imidazole
-
2-(Pyrrolidin-2-on-1-yl)ethyl tosylate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of imidazole (1.0 equivalent) in acetonitrile, potassium carbonate (1.5 equivalents) is added.
-
A solution of 2-(Pyrrolidin-2-on-1-yl)ethyl tosylate (1.0 equivalent) in acetonitrile is added to the suspension.
-
The reaction mixture is refluxed for 4 hours, monitoring the progress by TLC.
-
After cooling to room temperature, the solid is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel provides the pure 1-(2-(Imidazol-1-yl)ethyl)pyrrolidin-2-one.
Mechanistic Insights & Signaling Pathways
The 2-(pyrrolidin-2-on-1-yl)ethyl moiety, readily introduced using this compound, is a key feature in many nootropic agents of the racetam class. These compounds are thought to exert their cognitive-enhancing effects through various mechanisms, primarily by modulating neurotransmitter systems.[1][2]
One of the proposed mechanisms involves the potentiation of cholinergic and glutamatergic neurotransmission.[2] Racetams can increase the density of acetylcholine receptors and enhance the efficiency of glutamate receptors, such as AMPA and NMDA receptors.[2][3] This leads to improved synaptic plasticity, a fundamental process for learning and memory.[3]
Below are diagrams illustrating the synthetic workflow and a proposed signaling pathway influenced by racetam nootropics.
Caption: General workflow for the synthesis of N-substituted pyrrolidin-2-ones.
Caption: Simplified signaling pathway for racetam nootropics.
References
A Comparative Guide to Isotopic Labeling of 1-(2-Bromoethyl)pyrrolidin-2-one for Mechanistic Studies
For researchers, scientists, and drug development professionals, understanding reaction mechanisms is fundamental to designing novel therapeutics and chemical processes. 1-(2-Bromoethyl)pyrrolidin-2-one is a versatile alkylating agent and a valuable scaffold in medicinal chemistry.[1][2] Isotopic labeling of this compound provides an indispensable tool for elucidating reaction pathways, determining metabolic fate, and quantifying reaction kinetics.[3][4][5]
This guide offers a comparative analysis of different isotopic labeling strategies for this compound, focusing on Carbon-14 (¹⁴C) and Deuterium (²H or D) labeling. It provides hypothetical yet representative experimental data, detailed protocols based on analogous compounds, and visual workflows to aid in the design of mechanistic studies.
Comparison of Isotopic Labeling Strategies
The choice of isotope is dictated by the specific question the mechanistic study aims to answer. Carbon-14 is the gold standard for tracking the carbon backbone of a molecule through a reaction or metabolic pathway, making it ideal for absorption, distribution, metabolism, and excretion (ADME) studies.[6][7][8][9] Deuterium labeling is primarily used to probe the kinetic isotope effect (KIE), which can reveal whether a specific C-H bond is broken in the rate-determining step of a reaction.[10][11][12]
| Parameter | Carbon-14 (¹⁴C) Labeling | Deuterium (²H/D) Labeling | Alternative: N-(2-Bromoethyl)acetamide |
| Primary Use Case | Tracing the carbon skeleton, ADME studies, metabolite identification.[8][9] | Kinetic Isotope Effect (KIE) studies, elucidating rate-determining steps.[10][13] | Simpler, non-cyclic analog for fundamental alkylation mechanism studies.[14][15][16] |
| Typical Precursor | [1,2-¹⁴C]Bromoethane, [¹⁴C]Ethanolamine HCl | Deuterium gas (D₂), Deuterated solvents (e.g., D₂O), Deuterated reducing agents (e.g., NaBD₄).[4][17] | [1,2-¹⁴C]Bromoethylamine, Acetic anhydride-d₆ |
| Synthetic Complexity | Generally higher due to handling of radioactive materials and often multi-step synthesis.[6] | Can be simpler, often achievable via H/D exchange reactions or using deuterated reagents.[17] | Moderate, with well-established procedures for amide synthesis.[14][18] |
| Detection Method | Scintillation Counting, Autoradiography | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[19] | MS, NMR |
| Typical Yield | 5-20% (Radiochemical Yield) | 60-90% (Chemical Yield) | 40-60% (Chemical Yield)[14][16] |
| Isotopic Incorporation | >98% | >95% | >98% (¹⁴C), >95% (D) |
| Specific Activity | High (e.g., >50 mCi/mmol) | Not applicable (stable isotope) | High (¹⁴C), Not applicable (D) |
Kinetic Isotope Effect (KIE) in Mechanistic Analysis
Deuterating the ethyl group of this compound can provide significant insight into the mechanism of its alkylation reactions. By comparing the reaction rates of the deuterated (k_D) and non-deuterated (k_H) isotopologues, a KIE (k_H/k_D) can be calculated. This value helps to distinguish between different substitution pathways, such as Sₙ1 and Sₙ2.[10][11]
| Labeling Position | Reaction Type | Expected KIE (k_H/k_D) | Mechanistic Interpretation |
| α-deuteration (Br-CD₂-CH₂-N) | Sₙ2 Nucleophilic Substitution | 0.95 - 1.05 | Inverse KIE . The C-D bond becomes stiffer in the transition state as the hybridization changes from sp³ to a more constrained sp²-like geometry. This indicates the nucleophile is involved in the rate-determining step. |
| α-deuteration (Br-CD₂-CH₂-N) | Sₙ1 Nucleophilic Substitution | 1.10 - 1.25 | Normal KIE . The C-D bond is weakened in the transition state as the carbocation forms, leading to a faster reaction for the C-H bond. This suggests the leaving group departs in the rate-determining step.[10] |
| β-deuteration (Br-CH₂-CD₂-N) | E2 Elimination | 2.0 - 7.0 | Primary KIE . A large KIE indicates that the C-D bond at the β-position is broken during the rate-determining step, which is characteristic of an E2 elimination mechanism.[11] |
Experimental Protocols
The following are representative protocols for the synthesis of isotopically labeled this compound, adapted from established procedures for analogous compounds.[2][20]
Protocol 1: Synthesis of 1-(2-Bromo[1,2-¹⁴C]ethyl)pyrrolidin-2-one
This protocol describes a potential route starting from commercially available [¹⁴C]ethanolamine hydrochloride.
Step 1: Synthesis of 1-(2-Hydroxy[1,2-¹⁴C]ethyl)pyrrolidin-2-one
-
To a solution of γ-butyrolactone (1.0 eq) in ethanol, add [¹⁴C]ethanolamine hydrochloride (1.0 eq) and sodium ethoxide (1.1 eq).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and neutralize with aqueous HCl.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 1-(2-hydroxy[1,2-¹⁴C]ethyl)pyrrolidin-2-one.
Step 2: Bromination to yield 1-(2-Bromo[1,2-¹⁴C]ethyl)pyrrolidin-2-one
-
Dissolve the labeled alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting crude 1-(2-bromo[1,2-¹⁴C]ethyl)pyrrolidin-2-one can be purified by column chromatography to achieve high radiochemical purity.
Protocol 2: Synthesis of 1-(2-Bromoethyl-[1,1,2,2-d₄])pyrrolidin-2-one
This protocol outlines a possible synthesis using deuterated starting materials for KIE studies.
Step 1: Synthesis of 1-(2-Hydroxyethyl-[1,1,2,2-d₄])pyrrolidin-2-one
-
In a round-bottom flask, combine γ-butyrolactone (1.0 eq) and ethanolamine-d₄ (1.0 eq).
-
Heat the mixture at 180 °C for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. The product can often be used in the next step without further purification. If necessary, purify by vacuum distillation.
Step 2: Bromination to yield 1-(2-Bromoethyl-[1,1,2,2-d₄])pyrrolidin-2-one
-
Dissolve the deuterated alcohol from Step 1 (1.0 eq) in anhydrous acetonitrile.
-
Add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final deuterated product.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex synthetic and mechanistic pathways.
Caption: Synthetic workflow for ¹⁴C-labeled this compound.
Caption: Using α-deuteration to distinguish Sₙ1 and Sₙ2 mechanisms.
References
- 1. Synthesis of isotopically labeled epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017178910A1 - Process for preparation of carmustine - Google Patents [patents.google.com]
- 3. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openmedscience.com [openmedscience.com]
- 7. moravek.com [moravek.com]
- 8. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. N-(2-Bromoethyl)acetamide|CAS 113546-43-3 [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New cysteamine (2-chloroethyl)nitrosoureas. Synthesis and preliminary antitumor results - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 1-(2-Bromoethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 1-(2-Bromoethyl)pyrrolidin-2-one, ensuring the well-being of laboratory personnel and adherence to safety standards. The following procedures are designed to offer clear, step-by-step guidance for operational and disposal activities.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity and causes serious eye irritation.[1] It is a combustible solid.[1] Appropriate PPE is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against splashes and dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves are required. While disposable nitrile gloves (minimum 4 mil thickness) offer sufficient protection for accidental splashes, butyl rubber or Viton gloves are recommended for prolonged contact with corrosive materials.[2][3] It is crucial to regularly inspect gloves for any signs of degradation or punctures. | Butyl rubber gloves provide excellent resistance to a wide range of corrosive chemicals, although they may not be suitable for handling halogenated solvents.[4] Nitrile gloves offer good splash protection but have poor resistance to halogenated hydrocarbons.[5] |
| Body Protection | A 100% cotton lab coat is the minimum requirement.[3] For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[2][6] Clothing should be long-sleeved, and closed-toe shoes are mandatory. | Provides a barrier against accidental spills and contact with the skin. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors.[2][6] | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for safely handling this compound.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as specified in the table above.
-
Prepare the chemical fume hood by ensuring it is operational and free of clutter.
-
-
Handling:
-
All manipulations of solid this compound, including weighing and transferring, must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Use spark-proof tools and equipment if the compound is handled near flammable solvents.
-
When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.
-
If making a solution, slowly add the solid to the solvent to avoid splashing.
-
-
Cleanup and Decontamination:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Segregate all waste generated during the experiment.
-
-
Personal Decontamination:
-
After handling is complete, remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[7]
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Dispose of contaminated lab supplies such as gloves, absorbent paper, and empty containers as solid hazardous waste.[8] These should be double-bagged in clear plastic bags and labeled.[8]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, leak-proof container labeled "Halogenated Organic Waste".[7][9] Do not mix with non-halogenated solvents, as this can increase disposal costs.[10]
-
Sharps: Contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be included.
-
-
Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Halogenated organic wastes are typically disposed of via incineration at a regulated facility.[7]
-
References
- 1. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. eng.uwo.ca [eng.uwo.ca]
- 7. bucknell.edu [bucknell.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
